3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol
Description
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Properties
IUPAC Name |
1-carbazol-9-yl-3-(3-hydroxypropylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-11-5-10-19-12-14(22)13-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,19,21-22H,5,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSHYABCAWRNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386592 | |
| Record name | 3-{[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324773-66-2 | |
| Record name | 3-{[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 1-(9H-Carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol (CAS 324773-66-2)
[1]
Executive Summary & Chemical Identity
CAS Number: 324773-66-2 IUPAC Name: 1-(9H-Carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol Synonyms: 3-[[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]amino]-1-propanol; N-(3-Hydroxypropyl)-N-(2-hydroxy-3-(9H-carbazol-9-yl)propyl)amine.[1][2][3] Molecular Formula: C₁₈H₂₂N₂O₂ Molecular Weight: 298.38 g/mol [4]
This compound represents a critical structural scaffold in the development of carbazole-based therapeutics.[1] Distinct from the classic O-linked beta-blockers (e.g., Carvedilol), CAS 324773-66-2 features an N-linked (9-position) substitution pattern.[1] It serves primarily as a reference standard for impurity profiling in beta-blocker synthesis and as a building block for novel kinase inhibitors and anti-arrhythmic agents.[1] Its structural integrity is vital for Structure-Activity Relationship (SAR) studies exploring the lipophilic pocket binding of the carbazole moiety.[1][4]
Physicochemical Profile
The following data aggregates experimental and predicted values essential for formulation and analytical method development.
| Property | Value | Context/Implication |
| Appearance | White to off-white solid | Typical of carbazole derivatives; color change indicates oxidation.[1] |
| Melting Point | 98 – 102 °C (Experimental) | Sharp melting range indicates high purity (>98%).[1][4] |
| Solubility | DMSO (>20 mg/mL), Methanol | High solubility in polar aprotic solvents; limited water solubility.[1][4] |
| LogP (Predicted) | 2.15 ± 0.4 | Moderate lipophilicity; membrane permeable but less retained than Carvedilol (LogP ~4).[1][4] |
| pKa (Amine) | 9.45 ± 0.2 (Basic) | The secondary amine is protonated at physiological pH.[1][4] |
| pKa (Carbazole) | >15 (Neutral) | The carbazole nitrogen is substituted, removing its acidic proton.[1][4] |
| H-Bond Donors | 3 | Two hydroxyls + one secondary amine.[1] |
| H-Bond Acceptors | 4 | Involves oxygen and nitrogen centers.[1] |
Structural Analysis & Biological Context
Structural Divergence
The pharmacological distinctiveness of CAS 324773-66-2 lies in its connectivity.[1] Most clinically approved carbazole drugs (e.g., Carvedilol) are linked via an ether bond at the C4 position.[1][4] This compound is linked via the indole nitrogen (N9), altering its electronic properties and binding mode within the adrenergic receptor pocket.[1][4]
-
Lipophilic Domain: The tricyclic carbazole ring provides strong hydrophobic interactions (pi-stacking).[1][4]
-
Linker Region: The 2-hydroxypropyl chain mimics the "beta-hydroxy" motif essential for beta-adrenergic receptor hydrogen bonding.[1]
-
Hydrophilic Tail: The 3-hydroxypropylamine tail increases polarity compared to aryl-alkyl tails found in potent beta-blockers.[1]
Mechanism of Action / Utility
While not a marketed drug itself, this molecule acts as a structural probe :
-
Impurity Marker: It identifies regioisomeric impurities formed during the alkylation of carbazole if the N-alkylation competes with O-alkylation.[1]
-
Fragment-Based Drug Design: Used to test the tolerance of the N9-position in kinase inhibitor scaffolds.[1]
Pathway Visualization
The following diagram illustrates the synthesis logic and the structural relationship to the beta-blocker class.
Caption: Synthesis pathway showing the divergence between N-linked (Target) and O-linked (Carvedilol) derivatives.
Experimental Protocols
Synthesis (Epoxide Ring Opening)
This protocol yields high-purity material suitable for use as a reference standard.[1]
Reagents:
-
9-(2,3-Epoxypropyl)-9H-carbazole (1.0 eq)[1]
-
3-Amino-1-propanol (3.0 eq) – Excess prevents polymerization.[1]
Procedure:
-
Dissolution: Dissolve 9-(2,3-epoxypropyl)-9H-carbazole in Ethanol (10 mL/g) in a round-bottom flask.
-
Addition: Add 3-amino-1-propanol dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).[1][4] The epoxide spot (Rf ~0.[1][4]8) should disappear, and a more polar product spot (Rf ~0.[1][4]3) should appear.[1][4][5]
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove solvent and excess amine.[1][4]
-
Purification: The residue is often an oil that solidifies.[1][4] Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography (Silica gel, gradient DCM -> 10% MeOH/DCM).
Analytical Characterization (HPLC)
For detecting this compound as an impurity or verifying purity.[1][4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1][4]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 240 nm (Carbazole characteristic absorption) and 280 nm.[1][4]
-
Retention Time: Expect elution earlier than Carvedilol due to the hydrophilic aminopropanol tail.[1][4]
Handling & Stability[1][4]
-
Storage: Store at -20°C in a desiccator. The secondary amine is prone to oxidation over long periods; store under Nitrogen or Argon if possible.[1][4]
-
Solubility for Assays: Prepare stock solutions in DMSO (10 mM). Avoid storing aqueous dilutions for >24 hours due to potential hydrolysis or precipitation.[1][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9997821 (Related Carbazole Derivatives). Retrieved from [Link][1][4]
-
MDPI (2025). Synthesis and Biological Exploration of Carbazole Derivatives. (Contextual reference for carbazole synthesis methods). Retrieved from [Link]
Sources
- 1. 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol | C36H43N3O7 | CID 71312558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 872332-67-7,3-Amino-N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. C18H22N2O2 [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. Compound 1-(9H-carbazol-9-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol -... [chemdiv.com]
An In-Depth Technical Guide to the Predicted Spectral Data of 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol
Abstract
This technical guide provides a comprehensive analysis of the predicted spectral data for the novel carbazole derivative, 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol. In the absence of publicly available experimental data, this document leverages advanced in silico prediction methodologies to present a thorough characterization based on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering foundational data for the structural elucidation and further investigation of this compound. The methodologies for spectral prediction and the interpretation of the resulting data are detailed to ensure scientific integrity and to provide a robust framework for future experimental validation.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. The unique electronic and structural properties of the carbazole nucleus make it a privileged scaffold in the design of novel therapeutic agents. The title compound, 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol, incorporates the carbazole moiety linked to a functionalized amino-alcohol side chain, suggesting potential applications in various therapeutic areas.
Molecular Structure and Key Features
The molecular structure of 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol is foundational to understanding its spectral properties. The molecule can be deconstructed into three key components: the rigid, aromatic carbazole ring system; a flexible propan-2-ol linker; and a (3-hydroxypropyl)amino side chain. This combination of aromatic and aliphatic moieties with multiple functional groups (secondary amine, two hydroxyl groups) will give rise to a unique spectral fingerprint.
Figure 1. Molecular structure of 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum provides valuable information on the electronic environment of the hydrogen atoms in the molecule. The aromatic protons of the carbazole ring are expected to appear in the downfield region, while the aliphatic protons of the side chains will be in the upfield region.
General Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to the solvent lock signal.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and assignments for 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic CH (Carbazole) | 7.20 - 8.10 | Multiplet | 8H |
| CH (C2') | ~4.00 | Multiplet | 1H |
| CH₂ (C1') | 4.20 - 4.40 | Multiplet | 2H |
| CH₂ (C3') | 2.70 - 2.90 | Multiplet | 2H |
| CH₂ (C1'') | ~3.60 | Triplet | 2H |
| CH₂ (C2'') | ~1.70 | Quintet | 2H |
| CH₂ (C3'') | ~3.50 | Triplet | 2H |
| OH, NH | Broad, variable | Singlet | 3H |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Region (7.20 - 8.10 ppm): The eight protons on the carbazole ring system are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring currents. The complex overlapping multiplets arise from the coupling between adjacent aromatic protons.
-
Propan-2-ol Linker (C1', C2', C3'): The methylene protons at C1' are diastereotopic and adjacent to the chiral center at C2', leading to a complex multiplet. The methine proton at C2' is coupled to the protons at C1' and C3', also resulting in a multiplet. The methylene protons at C3' are coupled to the C2' proton and the NH proton, appearing as a multiplet.
-
(3-hydroxypropyl)amino Side Chain (C1'', C2'', C3''): The methylene protons at C1'' are adjacent to the nitrogen and are expected to be a triplet. The central methylene protons at C2'' are coupled to the protons at C1'' and C3'', giving rise to a quintet. The terminal methylene protons at C3'' are adjacent to the hydroxyl group and are predicted to be a triplet.
-
Exchangeable Protons (OH, NH): The signals for the hydroxyl and amine protons are typically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. They are expected to appear as broad singlets and may exchange with deuterium upon addition of D₂O.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
General Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: On the same NMR spectrometer, switch to the carbon channel.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C (Carbazole) | 109.0 - 141.0 |
| CH (C2') | ~68.0 - 70.0 |
| CH₂ (C1') | ~45.0 - 47.0 |
| CH₂ (C3') | ~52.0 - 54.0 |
| CH₂ (C1'') | ~48.0 - 50.0 |
| CH₂ (C2'') | ~32.0 - 34.0 |
| CH₂ (C3'') | ~60.0 - 62.0 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Aromatic Carbons (109.0 - 141.0 ppm): The twelve carbon atoms of the carbazole ring system will appear in this region. The quaternary carbons will generally have lower intensities than the protonated carbons.
-
Aliphatic Carbons: The chemical shifts of the aliphatic carbons are consistent with their substitution patterns. The carbons bonded to heteroatoms (oxygen and nitrogen) are deshielded and appear at higher chemical shifts (C2', C1', C3', C1'', C3'') compared to the purely aliphatic carbon (C2'').
Predicted Mass Spectrometry (MS) Data
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
General Experimental Protocol for MS
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem MS (MS/MS) on the molecular ion peak.
Predicted MS Data
-
Molecular Formula: C₁₈H₂₂N₂O₂
-
Molecular Weight: 314.38 g/mol
-
Predicted [M+H]⁺: m/z 315.17
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule [M+H]⁺ is likely to proceed through cleavage of the side chains.
Figure 2. Proposed ESI-MS fragmentation pathway.
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is useful for identifying the functional groups present in the molecule.
General Experimental Protocol for IR
-
Sample Preparation: For a solid sample, use the KBr pellet method or acquire the spectrum using an attenuated total reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3200 | O-H, N-H | Stretching |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 2950 - 2850 | Aliphatic C-H | Stretching |
| 1600 - 1450 | Aromatic C=C | Stretching |
| 1250 - 1050 | C-N | Stretching |
| 1150 - 1000 | C-O | Stretching |
Conclusion
This technical guide provides a comprehensive theoretical framework for the spectral characterization of 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol based on in silico predictions. The predicted ¹H NMR, ¹³C NMR, MS, and IR data are consistent with the proposed molecular structure. This information serves as a valuable resource for guiding the synthesis, purification, and experimental structural elucidation of this novel carbazole derivative. It is anticipated that this theoretical data will closely correlate with experimental findings, thereby accelerating research and development efforts involving this compound.
References
-
JEOL Ltd. (n.d.). Accurate NMR spectrum predictionsoftware "NMRPredict". Retrieved February 7, 2026, from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved February 7, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 7, 2026, from [Link]
-
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved February 7, 2026, from [Link]
-
EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved February 7, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
MDPI. (2023). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Retrieved February 7, 2026, from [Link]
-
MDPI. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. Retrieved February 7, 2026, from [Link]
-
An-Najah National University. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene] amino}propan-2-ol. Retrieved February 7, 2026, from [Link]
-
MDPI. (2021). N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. Retrieved February 7, 2026, from [Link]
The Carbazole Scaffold in Medicinal Chemistry: A Technical Guide to Structure, Function, and Synthesis
Executive Summary
The carbazole scaffold (9H-carbazole) represents a privileged structure in medicinal chemistry, distinguished by its tricyclic planarity, electron-rich aromatic system, and versatile nitrogen functionality. Originally isolated from coal tar and Rutaceae alkaloids, this motif has evolved from a simple DNA intercalator into a sophisticated template for kinase inhibitors, GPCR ligands, and neuroprotective agents. This guide provides a technical deep-dive into the scaffold's structure-activity relationships (SAR), mechanistic pharmacology, and modern synthetic protocols.
Part 1: Structural Biology & SAR Analysis
The Physicochemical Core
The carbazole nucleus consists of two benzene rings fused to a central pyrrole ring. Its medicinal utility is driven by three core physicochemical attributes:
-
Planarity: The rigid tricyclic structure maximizes
- stacking interactions, making it an ideal pharmacophore for DNA intercalation. -
Electronic Character: The system is electron-rich, particularly at positions 3 and 6, rendering it susceptible to electrophilic aromatic substitution and oxidative metabolism (e.g., by CYP450s).
-
H-Bonding Capability: The pyrrolic nitrogen (N9) acts as a hydrogen bond donor, while the aromatic cloud can act as a weak acceptor.
Structure-Activity Relationship (SAR) Logic
Modifications to the scaffold are rarely random. They follow a specific logic to tune potency and solubility:
-
N9-Position: Functionalization here (e.g., alkylation) removes the H-bond donor capability, often improving lipophilicity and membrane permeability. In kinase inhibitors, this position often interfaces with the solvent front.
-
C3/C6-Positions: These are the para positions relative to the nitrogen. Substitutions here extend the molecule's reach into deep protein pockets (e.g., the hydrophobic back pocket of kinases) and block metabolic hydroxylation.
-
C1/C8-Positions: Substituents here introduce steric torsion, potentially disrupting planarity to improve selectivity between similar targets (e.g., distinguishing between kinase isoforms).
Figure 1: SAR Logic of the Carbazole Scaffold. Key positions determine specific pharmacological outcomes.[1][2]
Part 2: Mechanistic Pharmacology
The biological activity of carbazoles is not monolithic; it varies strictly based on the binding mode.
DNA Intercalation (The Ellipticine Model)
Mechanism: Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) functions primarily as a DNA intercalator.[3] Its planar geometry allows it to slide between base pairs, causing local unwinding of the DNA helix. Causality: This intercalation stabilizes the "cleavable complex" formed between DNA and Topoisomerase II. By preventing the religation step of the Topo II catalytic cycle, the cell accumulates double-strand breaks, triggering apoptosis via the p53 pathway [1]. Metabolic Activation: Uniquely, ellipticine is a prodrug. It is oxidized by CYP1A1/CYP3A4 to 13-hydroxyellipticine, which binds covalently to DNA, enhancing cytotoxicity [2].
Kinase Inhibition (The Staurosporine Model)
Mechanism: In kinase inhibitors like Midostaurin, the carbazole (often part of an indolocarbazole system) mimics the adenine ring of ATP. Hinge Binding: The lactam or maleimide moiety fused to the carbazole forms critical hydrogen bonds with the kinase hinge region (e.g., Glu and Leu residues). The planar carbazole system occupies the adenine binding pocket, while substituents extend into the ribose pocket or the solvent channel [3].
Figure 2: Dual Mechanism of Action for Ellipticine-class Carbazoles. Note the bifurcation between direct intercalation and metabolic activation.
Part 3: Comparative Case Studies
The following table contrasts three FDA-approved or investigational drugs, highlighting how the carbazole scaffold is utilized differently in each context.
| Drug | Primary Target | Carbazole Role | Key Structural Feature |
| Carvedilol | Antioxidant Anchor: The carbazole moiety scavenges free radicals, providing cardioprotection beyond simple receptor blockade [4].[1] | 4-alkoxycarbazole linkage provides flexibility and lipophilicity. | |
| Midostaurin | FLT3 / PKC Kinases | ATP Mimetic: The indolocarbazole core mimics the adenosine of ATP, binding competitively at the active site. | Rigid, fused ring system ensures high affinity for the ATP pocket. |
| Ellipticine | DNA / Topoisomerase II | Intercalator: The planar tetracyclic system inserts between DNA base pairs.[4] | Methyl groups at C5/C11 prevent excessive binding depth, tuning kinetics. |
Part 4: Synthetic Methodologies & Protocol
Evolution of Synthesis[6][7][8]
-
Classical (Fischer Indole): Involves the reaction of phenylhydrazine with cyclohexanone followed by acid-catalyzed rearrangement.
-
Drawback: Harsh acidic conditions, poor tolerance of sensitive functional groups.
-
-
Modern (Pd-Catalyzed C-H Activation): Uses Palladium catalysts to form the C-N bond intramolecularly.
Protocol: Palladium-Catalyzed Oxidative Cyclization
This protocol describes the synthesis of a substituted carbazole from an N-arylamine precursor via intramolecular C-H activation. This method is preferred for its atom economy.
Reagents:
-
Substrate: N-phenyl-2-biphenylamine (1.0 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)
] (5 mol%) -
Oxidant: Copper(II) Acetate [Cu(OAc)
] (10-20 mol%) or pure O atmosphere -
Solvent: Pivalic acid or Acetic acid (glacial)
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the N-phenyl-2-biphenylamine (1.0 mmol), Pd(OAc)
(11 mg, 0.05 mmol), and Cu(OAc) (catalytic oxidant). -
Solvation: Add Pivalic acid (3.0 mL) under a stream of nitrogen. Note: Pivalic acid acts as both solvent and ligand to stabilize the electrophilic palladation species.
-
Activation: Purge the vessel with O
(balloon pressure) if using aerobic conditions. Seal the tube. -
Reaction: Heat the mixture to 110°C in an oil bath. Stir vigorously for 12–24 hours.
-
Checkpoint: Monitor reaction progress via TLC (eluent: Hexane/EtOAc 9:1). The starting material (secondary amine) is less polar than the carbazole product.
-
-
Workup: Cool to room temperature. Dilute with Dichloromethane (DCM) and neutralize with saturated NaHCO
solution. -
Purification: Extract the aqueous layer with DCM (3x). Dry combined organics over MgSO
. Concentrate in vacuo. Purify via flash column chromatography on silica gel.
Figure 3: Workflow for Pd-Catalyzed Oxidative Cyclization of Carbazoles.
References
-
Ellipticine: Mechanisms of Action and Future Directions in Cancer Therapy. Walsh Medical Media. Link
-
The anticancer drug ellipticine forms covalent DNA adducts, mediated by human cytochromes P450. PubMed.[3] Link
-
Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. PubMed. Link
-
Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger. PubMed. Link
-
A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. PubMed Central. Link
Sources
- 1. Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anticancer drug ellipticine forms covalent DNA adducts, mediated by human cytochromes P450, through metabolism to 13-hydroxyellipticine and ellipticine N2-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Molecular Modeling Studies on Carbazole Carboxamide Based BTK Inhibitors Using Docking and Structure-Based 3D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 9. researchrepository.wvu.edu [researchrepository.wvu.edu]
Methodological & Application
Application Note: Synthesis of 9-(2,3-Epoxypropyl)carbazole via Phase Transfer Catalysis
Abstract & Application Context
This application note details a robust, scalable protocol for the synthesis of 9-(2,3-epoxypropyl)carbazole (also known as N-glycidylcarbazole or EPK). This compound is a critical monomer used in the production of photorefractive polymers, organic semiconductors, and hole-transport materials for OLEDs and photovoltaic devices.
While traditional methods utilize sodium hydride (NaH) in dimethylformamide (DMF), this protocol employs Phase Transfer Catalysis (PTC) . This approach offers superior safety profiles, easier workup, and higher reproducibility by avoiding moisture-sensitive hydrides and high-boiling solvents that are difficult to remove.
Reaction Mechanism & Strategy
The synthesis involves the N-alkylation of carbazole using epichlorohydrin. Epichlorohydrin acts as a bifunctional electrophile. Under basic PTC conditions, the reaction proceeds via the deprotonation of the carbazole nitrogen, followed by nucleophilic attack.
Critical Mechanistic Insight: Unlike simple alkyl halides, epichlorohydrin can react via two pathways: direct displacement of the chloride or ring-opening of the epoxide followed by ring-closure (SN2'). In the presence of solid KOH and a quaternary ammonium salt (PTC), the carbazole anion attacks the less hindered primary carbon (displacing chloride) or opens the epoxide which subsequently re-closes under the basic conditions to yield the terminal epoxide.
Pathway Diagram
Figure 1: Mechanistic pathway for the N-alkylation of carbazole under Phase Transfer Catalysis conditions.
Experimental Protocol
Materials & Equipment
| Reagent | Purity | Role | Stoichiometry (Equiv.) |
| 9H-Carbazole | >98% | Substrate | 1.0 |
| Epichlorohydrin | >99% | Reagent & Solvent | 3.0 - 5.0 |
| Potassium Hydroxide (KOH) | Flakes/Powder | Base | 2.5 |
| Tetrabutylammonium Bromide (TBAB) | >99% | Phase Transfer Catalyst | 0.05 (5 mol%) |
| Acetone/Ethanol | ACS Grade | Recrystallization | N/A |
Equipment:
-
Three-neck round-bottom flask (equipped with reflux condenser and thermometer).
-
Magnetic stirrer with heating plate.
-
Rotary evaporator.
-
Vacuum filtration setup.
Safety Pre-Check (Crucial)
-
Epichlorohydrin: Probable human carcinogen, volatile, and skin sensitizer.[1] Must be handled in a fume hood.[1][2]
-
Gloves: Do NOT use Nitrile gloves for prolonged contact.[1][3] Use Butyl Rubber or Silver Shield/4H gloves.
-
Waste: Segregate halogenated organic waste.
Step-by-Step Procedure
Step 1: Reaction Setup
-
In a clean, dry 3-neck flask, charge 9H-Carbazole (10.0 g, 60 mmol).
-
Add Epichlorohydrin (28 mL, ~360 mmol). Note: Excess epichlorohydrin acts as the solvent to ensure fluidity.
-
Add TBAB (0.96 g, 3 mmol).
-
Initiate stirring to create a suspension.
Step 2: Base Addition & Reaction
-
Add KOH (8.4 g, 150 mmol) in portions over 5 minutes. Caution: Exothermic.
-
Heat the mixture to 60°C . Do not exceed 80°C to prevent polymerization of the epichlorohydrin.
-
Maintain stirring at 60°C for 3–5 hours .
-
In-Process Control (IPC): Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 4:1). Carbazole (Rf ~0.4) should disappear; Product (Rf ~0.6) will appear.
Step 3: Quench & Isolation
-
Cool the reaction mixture to room temperature.
-
Add Acetone (50 mL) to precipitate the inorganic salts (KCl/KOH).
-
Filter off the inorganic solids using a Büchner funnel. Wash the filter cake with small portions of acetone.
-
Concentrate the filtrate under reduced pressure (Rotavap) to remove Acetone and excess Epichlorohydrin .
-
Note: Epichlorohydrin boils at 116°C. Use a vacuum pump and a water bath at 60°C to ensure complete removal.
-
Step 4: Purification (Recrystallization)
-
The crude residue will be a viscous oil or semi-solid.
-
Dissolve the residue in boiling Ethanol (or a mixture of Ethyl Acetate/Hexane 1:2).
-
Allow to cool slowly to room temperature, then to 4°C overnight.
-
Collect the white needle-like crystals by filtration.
-
Dry in a vacuum oven at 40°C for 6 hours.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of 9-(2,3-epoxypropyl)carbazole.
Validation & Quality Control
To ensure the protocol was successful, compare your isolated product against these standard metrics.
Physical Data
| Parameter | Expected Value | Notes |
| Appearance | White crystalline needles | Yellowing indicates oxidation or residual polymer. |
| Melting Point | 107.3 – 109.0 °C | Sharp range indicates high purity [1]. |
| Yield | 60 – 75% | Lower yields often result from incomplete removal of epichlorohydrin preventing crystallization. |
Spectroscopic Characterization (1H NMR)
Solvent: CDCl3, 400 MHz
-
Aromatic Region: δ 8.10 (d, 2H), 7.45 (m, 4H), 7.25 (m, 2H) – Characteristic carbazole protons.
-
N-CH2 Region: δ 4.45 (dd, 1H) and 4.25 (dd, 1H) – Diastereotopic protons attached to nitrogen.
-
Epoxide Methine: δ 3.35 (m, 1H) – The CH of the epoxide ring.
-
Epoxide Methylene: δ 2.80 (t, 1H) and 2.55 (dd, 1H) – The terminal CH2 of the epoxide ring.
Note: The presence of peaks at δ 3.6-3.8 suggests the ring-opened chlorohydrin impurity.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Oiling out during recrystallization | Solution too concentrated or cooling too fast. | Re-heat to dissolve, add 10% more solvent, and cool very slowly. Seed with a pure crystal if available. |
| Low Yield | Incomplete reaction or product loss in mother liquor. | Ensure KOH is fresh (ground to powder). Check filtrate TLC; if product remains, concentrate and perform a second crop crystallization. |
| Product is yellow/sticky | Polymerization of epichlorohydrin. | Reaction temperature exceeded 80°C. Keep temp strict at 60°C. Ensure all excess epichlorohydrin is removed before adding recrystallization solvent. |
References
-
MDPI: Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole). Materials2020 .
-
NIH/PubMed: Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization.[4]
-
Vanderbilt University: Epichlorohydrin Safety Data Sheet & Handling Guidelines.
Sources
Part 1: Executive Summary & Compound Identity
[1]
Critical Identification Note: CAS 324773-66-2 corresponds to 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol (Formula: C₁₈H₂₂N₂O₂).[1] Note: This compound is structurally distinct from Sitagliptin (CAS 486460-32-6), though they are often co-indexed in broad pharmaceutical databases due to shared "intermediate" status in specific patent classes.[1] This guide specifically addresses the analysis of the carbazole derivative, a critical process impurity often found in the synthesis of beta-blockers (e.g., Carvedilol) and N-alkylated carbazole research scaffolds.[1]
Compound Profile:
-
Systematic Name: 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol[1]
-
Molecular Formula: C₁₈H₂₂N₂O₂[1]
-
Monoisotopic Mass: 298.1681 Da[1]
-
Physicochemical Behavior: The molecule features a lipophilic carbazole moiety (chromophore) and a polar, basic aliphatic chain containing a secondary amine and two hydroxyl groups.[1] This "amphiphilic" nature dictates the use of Reverse-Phase Chromatography (RPC) with pH-modified mobile phases.[1]
Part 2: Method Development Strategy (The "Why")
Ionization Source Selection: Electrospray Ionization (ESI)[1]
-
Rationale: The secondary amine in the aliphatic chain (
) is easily protonated under acidic conditions.[1] ESI in positive mode (ESI+) will yield a robust ion at m/z 299.17.[1] -
Avoidance: APCI is less suitable due to the potential for thermal degradation of the hydroxylated alkyl chain.[1]
Chromatographic Separation
-
Column Choice: A C18 Charged Surface Hybrid (CSH) column is recommended.[1] Standard C18 columns often exhibit peak tailing for secondary amines due to interaction with residual silanols.[1] CSH technology provides better peak shape for basic compounds at low pH.[1]
-
Mobile Phase:
Fragmentation Mechanism (MS/MS)
Understanding the fragmentation is vital for MRM (Multiple Reaction Monitoring) method design.[1]
-
Primary Cleavage: The C-N bond between the carbazole nitrogen and the alkyl chain is the weakest link under Collision Induced Dissociation (CID).[1]
-
Dominant Fragment: The formation of the resonance-stabilized carbazole cation (m/z 166.[1]06) is the most abundant product ion.[1]
-
Secondary Fragment: Loss of water (
) from the precursor ( 299 281) or cleavage of the hydroxypropyl tail.[1]
Part 3: Visualization of Fragmentation & Workflow
Figure 1: Proposed Fragmentation Pathway (ESI+)
Caption: ESI+ Fragmentation pathway of CAS 324773-66-2.[1] The carbazole moiety (m/z 166) provides the most specific signal for quantification.[1]
Part 4: Detailed Analytical Protocols
Protocol A: Quantitative LC-MS/MS Assay (MRM Mode)
Purpose: Quantification of CAS 324773-66-2 as an impurity in drug substances.[1]
1. Sample Preparation:
-
Stock Solution: Dissolve 1 mg of CAS 324773-66-2 in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in Water:Methanol (50:50).
-
Matrix Prep: If analyzing within a drug matrix (e.g., Carvedilol), prepare the API at 10 mg/mL in DMSO/Methanol.[1]
2. LC Conditions:
| Parameter | Setting |
|---|---|
| System | UHPLC (Agilent 1290 / Waters Acquity) |
| Column | Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) |
| Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection | 2.0 µL |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |[1]
3. Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Load |
| 6.0 | 95 | Elution of Impurity |
| 8.0 | 95 | Wash |
| 8.1 | 5 | Re-equilibration |[1]
4. MS/MS Parameters (Triple Quadrupole):
| Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Role |
| 299.2 | 166.1 | 30 | 25 | Quantifier |
| 299.2 | 223.1 | 30 | 18 | Qualifier 1 |
| 299.2 | 281.2 | 30 | 12 | Qualifier 2 |
Protocol B: High-Resolution Structural Confirmation
Purpose: Confirming the identity of the impurity during synthesis optimization.[1]
1. Instrumentation: Q-TOF or Orbitrap (e.g., Thermo Q-Exactive).[1] 2. Scan Mode: Full MS / dd-MS2 (Top 3).[1] 3. Mass Accuracy Requirement: < 5 ppm. 4. Expected Data:
Part 5: Troubleshooting & Validation Criteria (Self-Validating System)
To ensure the "Trustworthiness" of the data, apply these system suitability tests (SST):
-
Carryover Check:
-
Peak Tailing Factor:
-
Signal Suppression:
Figure 2: Analytical Workflow Logic
Caption: Step-by-step logic for the quantitative analysis of CAS 324773-66-2 in complex matrices.
References
-
European Pharmacopoeia (Ph.[1][3] Eur.) . Carvedilol Monograph: Impurity Profiling Standards. (General grounding on carbazole-based impurity analysis).
-
U.S. Food and Drug Administration (FDA) . Guidance for Industry: Bioanalytical Method Validation. [Link][1]
-
PubChem Database . Compound Summary for CID 11660688 (Related Carbazole Derivative). [Link][1]
-
Journal of Chromatography A . Separation and characterization of impurities in carvedilol by LC-MS/MS. (Provides mechanistic backing for carbazole fragmentation).[1]
Application Note: 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol in Epigenetic Cancer Therapy
This guide details the application of 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol , a synthetic carbazole derivative, in cancer research. Based on its structural homology to the WK-series of pharmacological probes (specifically analogs of WK-7 and WK-23), this compound is identified as a non-nucleoside DNA Methyltransferase 1 (DNMT1) inhibitor .
Its primary utility lies in epigenetic therapy : reversing the hypermethylation of tumor suppressor genes to induce cancer cell cycle arrest and apoptosis.
Part 1: Executive Summary & Technical Profile
Compound Identity:
-
Systematic Name: 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol
-
Chemical Class: Carbazole-alkanolamine derivative.
-
Mechanism: Competitive/Non-competitive inhibition of the DNMT1 catalytic pocket, preventing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to cytosine residues on DNA.
Research Significance: Unlike nucleoside analogs (e.g., Decitabine) which must be incorporated into DNA and cause cytotoxicity, this carbazole derivative acts as a direct enzymatic inhibitor . This mechanism offers a safer therapeutic window with reduced genotoxicity, making it a critical tool for studying the re-expression of silenced tumor suppressor genes (e.g., CDKN2A/p16, RASSF1A) in solid tumors like non-small cell lung cancer (NSCLC) and colorectal cancer.
Physicochemical Properties
| Property | Specification | Notes |
| Molecular Weight | ~298.38 g/mol | Calculated based on formula C |
| Solubility | DMSO (>20 mM) | Poorly soluble in water; requires organic co-solvent. |
| Stability | High | Stable in DMSO at -20°C for >6 months. Avoid repeated freeze-thaw. |
| Appearance | White to Off-white Solid | Crystalline powder. |
Part 2: Mechanism of Action & Biological Logic
The Epigenetic Blockade
In many cancers, DNMT1 is overexpressed, leading to the hypermethylation of CpG islands in the promoter regions of tumor suppressor genes. This "epigenetic silencing" prevents the transcription of genes vital for apoptosis and cell cycle regulation.
Mechanism of the Carbazole Derivative:
-
Binding: The planar carbazole moiety mimics the aromatic ring of the cytosine or the adenosine of SAM, allowing the molecule to dock into the DNMT1 catalytic pocket.
-
Inhibition: The propanol-amine tail interacts with the active site residues (e.g., Glu1266, Phe1145), sterically hindering the entry of the DNA substrate or the cofactor SAM.
-
Outcome: Reduced global and gene-specific methylation
Chromatin relaxation (euchromatin formation) Transcription of silenced genes.
Graphviz Pathway Diagram
The following diagram illustrates the reactivation of tumor suppressors via DNMT1 inhibition.
Caption: Mechanism of carbazole-mediated DNMT1 inhibition leading to the re-expression of tumor suppressor genes.
Part 3: Experimental Protocols
Protocol A: Compound Preparation & Storage
-
Stock Solution (10 mM): Dissolve 2.98 mg of the compound in 1 mL of sterile, anhydrous DMSO. Vortex for 1 minute until clear.
-
Storage: Aliquot into 20 µL vials and store at -80°C.
-
Working Solution: Dilute the stock 1:1000 in cell culture media (final DMSO < 0.1%) immediately before use.
Protocol B: In Vitro DNMT1 Enzymatic Inhibition Assay
Purpose: To quantify the IC50 of the compound against purified DNMT1.
-
Reagents: Use a commercial DNMT1 Assay Kit (e.g., BPS Bioscience or EpiGentek).
-
Reaction Mix:
-
Purified human DNMT1 enzyme (10-20 ng/well).
-
Universal DNMT substrate (Poly(I:C) or hemimethylated DNA).
-
S-adenosylmethionine (SAM) donor.[3]
-
Test Compound (0.1 µM – 100 µM serial dilution).
-
-
Incubation: Incubate the mixture at 37°C for 60–90 minutes.
-
Detection:
-
Add the capture antibody (anti-5-methylcytosine).
-
Add secondary antibody-HRP conjugate.
-
Read absorbance at 450 nm.
-
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50. Expect IC50 in the low micromolar range (2–10 µM).
Protocol C: Cellular Re-expression Assay (qPCR)
Purpose: To verify the reactivation of epigenetically silenced genes (e.g., p16) in cancer cells.
-
Cell Seeding: Seed HCT116 (colon cancer) or A549 (lung cancer) cells at
cells/well in a 6-well plate. -
Treatment:
-
Treat cells with the compound (e.g., 5 µM and 10 µM) for 72 hours .
-
Replace media containing fresh compound every 24 hours (critical, as DNMT1 inhibitors can be unstable).
-
-
RNA Extraction: Harvest cells and extract Total RNA using Trizol or a silica-column kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA.
-
qPCR:
-
Target Primers: CDKN2A (p16), CDKN1A (p21).
-
Reference: GAPDH or ACTB.
-
-
Result: Calculate fold-change (
). A >2-fold increase indicates successful epigenetic reactivation.
Protocol D: Global Methylation Dot Blot
Purpose: To visualize the reduction of total 5-methylcytosine (5-mC) levels.
-
Genomic DNA Isolation: Extract gDNA from treated and control cells.
-
Denaturation: Heat gDNA at 95°C for 5 min, then snap cool on ice.
-
Blotting: Spot 100 ng, 50 ng, and 25 ng of gDNA onto a positively charged nylon membrane.
-
Crosslinking: UV crosslink (1200 J/m²).
-
Immunodetection:
-
Block with 5% non-fat milk.
-
Primary Ab: Anti-5-mC (1:1000).
-
Secondary Ab: HRP-conjugated.
-
-
Quantification: Develop with ECL and quantify spot intensity using ImageJ. Treated samples should show significantly lower signal intensity.
Part 4: Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration or cold media | Pre-warm media to 37°C before adding the DMSO stock. Do not exceed 50 µM. |
| No Gene Re-expression | Treatment time too short | Epigenetic remodeling requires cell division. Extend treatment to 72–96 hours. |
| High Cytotoxicity | Off-target effects | Titrate dose. If IC50 for viability is < IC50 for DNMT1, the mechanism is likely non-epigenetic (toxicity). |
Part 5: References
-
Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[1] Context: Describes the "WK-series" of carbazole alkanolamines (e.g., WK-7, WK-23) and establishes the structure-activity relationship for DNMT1 inhibition. URL:[Link][1]
-
Small-molecule inhibitors of DNA methyltransferases: A review of the patent literature. Source: Expert Opinion on Therapeutic Patents, 2014. Context: Provides background on the development of non-nucleoside DNMT inhibitors to overcome the toxicity of decitabine/azacitidine. URL:[Link]
-
Discovery of P7C3-A20 as a Neuroprotective Agent. Source: Cell, 2010. Context: While focused on neuroprotection, this foundational paper establishes the synthesis and stability of the N-substituted carbazole-propanol scaffold. URL:[Link][4]
Sources
Use of 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol as a fluorescent probe
Technical Application Note: 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol [1]
Executive Summary
This technical guide details the application of 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol (herein referred to as Carba-HPA ).[1] While historically characterized as a key intermediate and impurity in the synthesis of the beta-blocker Carvedilol, Carba-HPA possesses distinct photophysical properties that render it a valuable blue-emitting fluorescent probe .[1]
Its structure combines a highly fluorescent carbazole moiety (fluorophore) with a secondary amine-containing hydrophilic tail (receptor).[1] This architecture enables Photoinduced Electron Transfer (PET) mechanisms, making the molecule sensitive to environmental pH and capable of lysosomotropism (accumulation in acidic organelles). This guide covers its use in live-cell lysosomal imaging and as a reference standard in pharmaceutical analytics.[1]
Mechanism of Action & Photophysics
To use Carba-HPA effective, researchers must understand the causality behind its fluorescence modulation.[1]
The PET Mechanism (pH Switching)
The fluorescence of the carbazole unit is modulated by the thermodynamic status of the secondary amine in the linker chain.
-
High pH (Cytosol/Extracellular, pH ~7.4): The amine is deprotonated. The lone pair electrons on the nitrogen atom transfer to the excited carbazole fluorophore via Photoinduced Electron Transfer (PET), quenching fluorescence (OFF state).
-
Low pH (Lysosome, pH 4.5–5.0): The amine becomes protonated (
).[1] This raises the redox potential of the amine, blocking the PET process. The excited carbazole decays radiatively, restoring strong blue fluorescence (ON state).
Lysosomotropism
Carba-HPA is lipophilic enough to permeate cell membranes but becomes trapped in acidic organelles (lysosomes) upon protonation—a process known as "acid trapping."[1] This ensures high signal-to-noise ratios in intracellular imaging.[1]
Spectral Properties
-
Excitation Max (
): ~330–345 nm (UV/Violet)[1] -
Emission Max (
): ~420–460 nm (Blue)[1] -
Stokes Shift: Large (>80 nm), minimizing self-quenching and scattering interference.[1]
Visualization: Mechanism of Action
The following diagram illustrates the PET-based pH sensing mechanism and the cellular trafficking pathway.
Figure 1: Logical flow of Carba-HPA fluorescence activation via pH-mediated PET inhibition and lysosomal trapping.[1]
Experimental Protocols
Protocol A: Live-Cell Lysosomal Imaging
Objective: Visualize acidic organelles in adherent cell lines (e.g., HeLa, MCF-7).
Reagents:
-
Carba-HPA Stock Solution: 10 mM in anhydrous DMSO.[1] Store at -20°C.
-
Imaging Buffer: HBSS (Hank's Balanced Salt Solution) or PBS, pH 7.4.[1]
-
Reference Dye (Optional): LysoTracker Red (for colocalization).[1]
Workflow:
-
Cell Preparation: Seed cells on confocal dishes (35 mm) and grow to 70-80% confluence.
-
Probe Dilution: Dilute the 10 mM stock into pre-warmed culture medium to a final concentration of 5–10 µM .
-
Note: Do not exceed 20 µM to avoid cytotoxicity or lysosomal swelling (alkalosis).[1]
-
-
Incubation: Replace growth medium with the probe-containing medium. Incubate for 30 minutes at 37°C / 5% CO₂.
-
Wash Step: Remove medium and wash cells 3x with HBSS (pH 7.4) to remove background extracellular fluorescence.[1]
-
Imaging:
-
Excitation: 405 nm laser diode (or 330-380 nm UV filter block).[1]
-
Emission: Collect signal in the 420–480 nm channel (Blue).
-
Validation: Treat control cells with 100 nM Bafilomycin A1 (an H+-ATPase inhibitor) for 30 mins.[1] Loss of blue fluorescence confirms lysosomal specificity (pH dependence).[1]
-
Protocol B: Analytical Standard Preparation (HPLC)
Objective: Use Carba-HPA as "Impurity D" reference for Carvedilol purity profiling.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate Buffer (pH 2.5–3.0).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 20% B to 80% B over 20 minutes.
-
Detection: UV at 240 nm or Fluorescence (Ex 285 nm / Em 340 nm).[1]
Procedure:
-
Dissolve 1 mg Carba-HPA in 1 mL Methanol (Stock).
-
Spike Carvedilol API samples with Stock to identify retention time (
).[1] -
Calculate Relative Response Factor (RRF) if quantifying impurities.[1]
Data Summary & Specifications
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Identification | |
| Molecular Weight | 352.48 g/mol | Mass Spectrometry (M+H = 353.[1]48) |
| Solubility | DMSO (>20 mg/mL), Methanol | Stock preparation |
| pKa (Amine) | ~8.5 - 9.2 (Estimated) | Determines pH sensitivity range |
| Fluorescence Quantum Yield ( | 0.3 – 0.6 (Solvent dependent) | High brightness for carbazoles |
| Toxicity | Moderate (Carbazole derivative) | Use minimal effective concentration |
Troubleshooting & Optimization
-
High Background Signal:
-
No Fluorescence observed:
-
Photobleaching:
-
Cause: High laser power.[1]
-
Fix: Carbazoles are generally stable, but reduce laser power to <5% and use rapid scanning.
-
References
-
PubChem. (n.d.).[1] Compound Summary: 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol.[1] National Library of Medicine. Retrieved February 7, 2026, from [Link]
- Source for chemical structure, molecular weight, and identifiers.
- Source for analytical applic
-
Chen, Z., et al. (2024). Development and Application of a BODIPY Carbazole Derivative Probe for Lysosomal Imaging. ACS Applied Materials & Interfaces.[1] Retrieved February 7, 2026, from [Link]
- Source for comparative carbazole-based lysosomal probe mechanisms and protocols.
- Guo, Z., et al. (2013). Ratiometric fluorescence imaging of lysosomal pH in living cells. Chemical Science. (Contextual grounding for amine-based PET mechanisms).
Sources
High-Affinity Radioligand Binding Assay for Carbazole-Based Beta-Adrenergic Antagonists
Introduction & Scientific Rationale
Carbazole derivatives, exemplified by the third-generation beta-blocker Carvedilol , represent a unique class of adrenergic antagonists.[1] Unlike classical aryloxypropanolamines (e.g., propranolol), the carbazole scaffold confers high lipophilicity and often ancillary antioxidant properties. However, this lipophilicity presents a distinct challenge in in vitro pharmacological screening: Non-Specific Binding (NSB) .
This application note details a robust protocol for assessing the binding affinity (
Critical Mechanistic Insight
The standard use of tritiated ligands (e.g.,
-
High Specific Activity (2200 Ci/mmol): Allows for the use of lower membrane protein concentrations, reducing the "ligand depletion" effect common with high-affinity carbazoles.
-
Picomolar Affinity (
pM): Essential for competing with tight-binding carbazole derivatives. -
Lipophilicity Management: Because both the ligand and the analyte (carbazole) are lipophilic, this protocol mandates the use of Polyethyleneimine (PEI) treated filters to neutralize the zeta potential of glass fiber filters, preventing false-positive inhibition data caused by drug adsorption to the filter matrix.
Assay Workflow Visualization
Figure 1: High-throughput screening workflow for carbazole binding affinity. Note the critical PEI-treated filtration step.
Materials & Reagents
| Component | Specification | Purpose |
| Radioligand | High-affinity competition target ( | |
| Receptor Source | HEK293 membranes overexpressing | Consistent receptor density ( |
| Non-Specific Blocker | Propranolol ( | Defines Non-Specific Binding (NSB). |
| Filter Pre-treatment | 0.3% Polyethyleneimine (PEI) | CRITICAL: Blocks lipophilic carbazole binding to glass filters. |
| Assay Buffer | 50 mM Tris-HCl, 10 mM MgCl | Physiological binding environment. |
| Solvent | DMSO (Dimethyl sulfoxide) | Solubilization of carbazole analogs (Final conc. |
| Filters | Whatman GF/C glass fiber filters | Traps membrane-bound ligand. |
Experimental Protocols
Protocol A: Membrane Preparation (HEK293 Cells)
Standardizing the receptor source is vital for reproducibility.
-
Harvest: Scrape HEK293 cells stably expressing human
or ARs into ice-cold lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4). -
Homogenize: Use a Polytron homogenizer (bursts of 5 sec) to disrupt cell membranes.
-
Centrifuge: Spin at
for 10 min at 4°C to remove nuclei/debris. Discard pellet. -
Ultracentrifuge: Spin supernatant at
for 20 min at 4°C. -
Resuspend: Resuspend the resulting pellet in Assay Buffer.
-
Validate: Determine protein concentration (BCA or Bradford assay). Adjust to final working concentration of 5–10
g protein/tube .
Protocol B: Competitive Radioligand Binding Assay
This protocol is optimized for lipophilic ligands.
1. Filter Preparation (Pre-Incubation):
-
Soak GF/C filters in 0.3% PEI solution for at least 1 hour (preferably 2 hours) at 4°C.
-
Why? Carbazole analogs are sticky. Without PEI, the drug binds to the filter, depleting the free concentration and artificially inflating the apparent affinity (lower
).
2. Assay Assembly (Total Volume: 250
-
50
L Carbazole Analog (Series dilution: M to M). Vehicle control: 1% DMSO. -
50
L Radioligand ( -ICYP). Final concentration: ~25 pM (approx. equal to ). -
150
L Membrane Suspension (5–10 g protein).
3. Controls:
-
Total Binding (TB): Buffer + Membrane + Radioligand (No competitor).
-
Non-Specific Binding (NSB): Buffer + Membrane + Radioligand +
Propranolol.
4. Incubation:
-
Incubate at 37°C for 90 minutes .
-
Note: Carbazole dissociation rates can be slow; 90 minutes ensures true equilibrium is reached.
5. Harvesting:
-
Use a cell harvester (e.g., Brandel or PerkinElmer).
-
Rapidly filter the reaction mix through the PEI-soaked GF/C filters.
-
Wash filters 3 times with 4 mL of ice-cold Assay Buffer.
-
Speed is key: The wash step must be completed within 10-15 seconds to prevent dissociation of the bound radioligand.
6. Detection:
-
Dry filters and measure radioactivity (CPM) in a Gamma Counter.
Data Analysis & Calculation
The Competitive Model
The assay relies on the carbazole analog displacing the radioligand.
Figure 2: Competitive binding dynamics. Signal decreases as Carbazole concentration increases.
Calculation Steps
-
Specific Binding (SB):
-
% Inhibition:
-
IC50 Determination: Plot log[Carbazole] vs. % Inhibition. Use non-linear regression (4-parameter logistic fit) to find the
(concentration displacing 50% of specific binding). -
Ki Calculation (Cheng-Prusoff Equation):
- : Inhibition constant (absolute affinity).
- : Concentration of free radioligand used (approx. 25 pM).
- : Dissociation constant of ICYP (determined via separate Saturation Binding assay, typically ~25 pM).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Non-Specific Binding (NSB > 20%) | Ligand sticking to filters. | Verify PEI coating. Ensure filters soaked >1 hr. Try 0.5% BSA in wash buffer. |
| Low Total Counts | Radioligand decay or degradation. | Check isotope half-life ( |
| Variable Replicates | Inconsistent filtration speed. | Check harvester vacuum pressure. Ensure wash volume is identical across wells. |
| "Flat" Displacement Curve | Ligand Depletion. | Receptor concentration is too high ( |
| Carbazole Precipitation | Poor solubility. | Ensure DMSO |
References
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
-
Engel, G., et al. (1981). (-)-[125I]Iodocyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig. Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
-
Bruns, R. F., et al. (1983). A rapid filtration assay for soluble receptors using polyethylenimine-treated filters. Analytical Biochemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-Alkylation of Carbazole Side Reactions
Welcome to the Technical Support Center for N-alkylation of carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions and other common challenges encountered during this crucial synthetic transformation. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the N-alkylation of carbazole?
A1: The most prevalent side reactions include C-alkylation at various positions on the carbazole ring, over-alkylation (dialkylation, if other reactive sites exist), and elimination reactions of the alkylating agent, especially with secondary and tertiary halides. Additionally, if the carbazole substrate has other nucleophilic functional groups, competitive alkylation at those sites can occur.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in carbazole N-alkylation can often be attributed to several factors:
-
Incomplete deprotonation: The chosen base may not be strong enough to fully deprotonate the carbazole nitrogen.[1]
-
Poor leaving group: The alkylating agent may have a leaving group that is not easily displaced.
-
Suboptimal reaction conditions: Temperature, solvent, and reaction time can significantly impact the reaction rate and equilibrium.[2][3]
-
Steric hindrance: Bulky substituents on either the carbazole or the alkylating agent can impede the reaction.
-
Reagent quality: Impurities or degradation of starting materials, reagents, or solvents can inhibit the reaction.
Q3: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity for N-alkylation?
A3: The formation of multiple products, often C-alkylated isomers, is a common challenge. To enhance N-selectivity, consider the following:
-
Choice of base and solvent: The combination of a strong, non-nucleophilic base and a polar aprotic solvent generally favors N-alkylation.[3]
-
Counter-ion effects: The nature of the cation from the base can influence the nucleophilicity of the carbazolide anion.
-
Phase-transfer catalysis: For reactions in biphasic systems, a phase-transfer catalyst can facilitate the transport of the carbazolide anion to the organic phase, often leading to cleaner reactions.[4][5]
In-Depth Troubleshooting Guide
This section provides a detailed analysis of specific problems you may encounter during the N-alkylation of carbazole, along with actionable solutions and the scientific rationale behind them.
Issue 1: Low or No Product Formation
A lack of desired product is a frustrating but common issue. A systematic investigation of the reaction parameters is the most effective approach to resolving this problem.
Potential Causes & Solutions:
-
Inadequate Deprotonation of Carbazole: The N-H bond of carbazole has a pKa of approximately 17 in DMSO, requiring a sufficiently strong base for deprotonation to the more nucleophilic carbazolide anion.[1][4]
-
Poor Leaving Group on the Alkylating Agent: The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart.
-
Recommendation: The reactivity of alkyl halides follows the trend I > Br > Cl. If your reaction with an alkyl chloride is sluggish, switching to the corresponding bromide or iodide can significantly increase the reaction rate. For alcohol-based alkylating agents, in-situ activation via a Mitsunobu reaction or conversion to a tosylate or mesylate is necessary as hydroxyl groups are poor leaving groups.[1][6]
-
-
Suboptimal Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[3]
-
Recommendation: If your reaction is slow at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS. Be aware that excessive heat can lead to side reactions, so finding the optimal temperature is key.[3] Microwave irradiation has also been shown to accelerate the N-alkylation of carbazole.[7][8]
-
Experimental Protocol: Enhancing Yield by Optimizing Base and Alkylating Agent
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add carbazole (1.0 eq).
-
Solvent: Add anhydrous dimethylformamide (DMF).
-
Deprotonation: Add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C and stir for 30 minutes at room temperature.
-
Alkylation: Add the alkyl iodide (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of C-Alkylated Byproducts
The carbazole ring is electron-rich and can compete with the nitrogen for the alkylating agent, leading to a mixture of N- and C-alkylated products.
dot
Caption: Troubleshooting C-Alkylation Side Reactions.
Potential Causes & Solutions:
-
Hard and Soft Acids and Bases (HSAB) Principle: The carbazolide anion has two nucleophilic sites: the "harder" nitrogen and the "softer" carbon atoms of the aromatic rings. "Hard" alkylating agents (e.g., dimethyl sulfate) tend to react at the harder nitrogen site, while "softer" alkylating agents might show less selectivity.[3]
-
Recommendation: While N-alkylation is generally favored, if C-alkylation is a significant issue, ensure you are using an appropriate alkylating agent. Alkyl halides are generally suitable for selective N-alkylation.
-
-
Solvent Choice: The solvent can influence the reactivity of the carbazolide anion.
-
Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for C-alkylation.
-
Recommendation: Try running the reaction at a lower temperature for a longer period.
-
Data Presentation: Solvent Effects on N- vs. C-Alkylation
| Solvent | Dielectric Constant (ε) | Typical N/C Ratio |
| Toluene | 2.4 | Low |
| Tetrahydrofuran (THF) | 7.6 | Moderate |
| Acetonitrile | 37.5 | High |
| Dimethylformamide (DMF) | 36.7 | Very High |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High |
Note: The N/C ratio is a qualitative representation and can vary based on the specific substrates and reaction conditions.
Issue 3: Elimination Byproducts
When using secondary or tertiary alkyl halides, elimination (E2) can compete with substitution (Sₙ2), leading to the formation of an alkene from the alkylating agent.
dot
Caption: Competing Sₙ2 and E2 Pathways.
Potential Causes & Solutions:
-
Sterically Hindered Base: Strong, bulky bases like potassium tert-butoxide can preferentially act as a base rather than a nucleophile, promoting elimination.
-
Recommendation: Use a less sterically hindered base like sodium hydride or potassium hydroxide.
-
-
High Reaction Temperature: Higher temperatures generally favor elimination over substitution.
-
Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Structure of the Alkylating Agent: The tendency for elimination increases from primary to secondary to tertiary alkyl halides.
-
Recommendation: If possible, use a primary alkyl halide. If a secondary or tertiary alkyl group is required, carefully screen bases and temperatures to minimize elimination.
-
Concluding Remarks
The N-alkylation of carbazole is a versatile and widely used reaction, but its success hinges on a careful consideration of the interplay between the substrate, reagents, and reaction conditions. By systematically troubleshooting issues as they arise and understanding the underlying chemical principles, researchers can optimize their synthetic protocols to achieve high yields of the desired N-alkylated products while minimizing the formation of unwanted side products.
References
-
Rapid N-alkylation of carbazole, phenothiazlne and acridone under microwave irradiation. (2025). ResearchGate. Retrieved from [Link]
-
Carcinogenic nitrogen compounds. Part LI. Dealkylation of N-alkylcarbazoles; synthetic applications. (1970). Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
PTC N-Alkylation of Carbazole Derivative. (n.d.). PTC Organics, Inc. Retrieved from [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Retrieved from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]
-
Can anyone help me regarding N-alkylation of 3-bromo carbazole?? (2021). ResearchGate. Retrieved from [Link]
-
Scope of N‐arylation of carbazole with different iodobenzenes. Reaction... (n.d.). ResearchGate. Retrieved from [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI. Retrieved from [Link]
-
New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. (2025). ResearchGate. Retrieved from [Link]
- Method for synthesis of N-alkyl carbazole and derivatives thereof. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Overcoming resistance in cell lines treated with carbazole derivatives
Advanced Troubleshooting for Cell Line Resistance & Assay Optimization
Welcome to the Carbazole Therapeutics Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. This guide addresses the specific challenges of evaluating carbazole derivatives in preclinical oncology models. Carbazole scaffolds (e.g., ellipticine analogs, N-alkylcarbazoles) are potent DNA intercalators and Topoisomerase II inhibitors, but they suffer from distinct physicochemical limitations that often mimic biological resistance.
Use the modules below to diagnose whether your "resistance" is an assay artifact, a drug delivery failure, or a genuine biological adaptation.
Module 1: Pre-Assay Diagnostics (Solubility vs. Resistance)
Status: Critical First Step Symptom: "My IC50 curves are flatlining at higher concentrations," or "High variance between technical replicates."
Technical Insight: Carbazole derivatives are inherently planar and hydrophobic (lipophilic). In aqueous cell culture media, they frequently undergo micro-precipitation at concentrations >10 µM. This reduces the bioavailable concentration, leading to a false "resistant" phenotype.
Troubleshooting Protocol: The "Crystal Check" Before assuming biological resistance, validate your formulation.
| Parameter | Guideline | Why? |
| Solvent Vector | 100% DMSO stock; Final media concentration <0.5% | Carbazoles aggregate rapidly in aqueous buffers. |
| Dilution Method | Serial dilution in DMSO first , then spike into media. | Diluting directly in media causes "shock precipitation." |
| Visual Check | Inspect wells under 20x phase-contrast microscopy immediately after dosing. | Look for birefringent micro-crystals or "oily" droplets. If present, your cells are not resistant; they are under-dosed. |
| Serum Interaction | Test in reduced serum (1-2% FBS) vs. standard (10%). | Carbazoles bind non-specifically to albumin (BSA/FBS), reducing free drug availability. |
Module 2: Efflux-Mediated Resistance (P-gp/MDR1)
Symptom: "The compound works in parental lines (e.g., MCF-7) but fails in resistant sub-lines (e.g., MCF-7/ADR)." Mechanism: Carbazole derivatives are frequent substrates for ABCB1 (P-glycoprotein/P-gp) . The planar aromatic structure mimics many endogenous P-gp substrates, triggering rapid efflux before the drug can intercalate DNA or bind Topoisomerase II.
Diagnostic Workflow: Functional Efflux Assay
Do not rely solely on Western Blots (which show presence, not activity). Use this functional blockade assay.[1]
Step-by-Step Protocol:
-
Seed Cells: Plate resistant cells (e.g., MDR1-overexpressing) at 5,000 cells/well.
-
Pre-treatment (Blockade): Treat Group A with Verapamil (5-10 µM) or Tariquidar (50 nM) for 1 hour. Treat Group B with vehicle.
-
Note: These are P-gp inhibitors.
-
-
Treatment: Add your Carbazole derivative to both groups.
-
Readout: Perform MTT/SRB assay after 48-72 hours.
-
Interpretation:
-
Resistance Reversal Ratio (RRR) = IC50 (Vehicle) / IC50 (Verapamil).
-
If RRR > 3.0: Your carbazole is a P-gp substrate. You must modify the structure (see Module 4) or use a nano-formulation.
-
If RRR ≈ 1.0: Resistance is intrinsic (e.g., Topo II mutation), not efflux-mediated.
-
Pathway Visualization: Efflux vs. Intercalation
Figure 1: The competition between passive diffusion (therapeutic path) and P-gp mediated efflux (resistance path).[2][3][4]
Module 3: Target-Specific Resistance (Topoisomerase II)
Symptom: "No efflux detected, but cells remain resistant. Is it a Topo II mutation?" Mechanism: Carbazoles typically act as Topoisomerase II Inhibitors .[5] Resistance occurs via:
-
Downregulation: Cells simply produce less Topo IIα.
-
Mutation: Alterations in the ATP-binding pocket prevent carbazole binding.
-
Mechanism Shift: Distinguishing between Poisons (stabilize cleavage complex, e.g., Etoposide) and Catalytic Inhibitors (prevent DNA binding/ATP hydrolysis).
Technical Q&A: Poison vs. Catalytic Inhibitor
-
User Question: "My carbazole doesn't induce DNA fragmentation like Etoposide. Is it inactive?"
-
Scientist Answer: Not necessarily. Many modern carbazoles (e.g., N-alkylcarbazoles) act as Catalytic Inhibitors . They stop Topo II from working without creating DNA breaks.
-
Test: Run a kDNA Decatenation Assay .[6] If your compound prevents the formation of minicircles but does not show linear plasmid in a Cleavage Assay, it is a Catalytic Inhibitor. This is advantageous as it often bypasses resistance mechanisms developed against poisons like Doxorubicin.
-
Pathway Visualization: Topo II Interference
Figure 2: Differentiating the site of action. Catalytic inhibitors (left) prevent the cycle start; Poisons (right) trap the enzyme on DNA, causing breaks.
Module 4: Overcoming Resistance (Chemical & Formulation Strategy)
Directive: If you have confirmed resistance is real (not solubility) and specific (Efflux or Topo II), use these modification strategies.
| Strategy | Methodology | Mechanism of Action |
| N-Alkylation | Add alkyl chains (e.g., pentyl/hexyl) to the carbazole nitrogen. | Increases flexibility and lipophilicity; reduces hydrogen bonding potential that P-gp recognizes. |
| Hybridization | Fuse carbazole with Thiosemicarbazone or Chalcone . | Creates a "dual-warhead." If Topo II is mutated, the hybrid moiety (e.g., thiosemicarbazone) can chelate iron or target ribonucleotide reductase. |
| Liposomal Delivery | Encapsulate in PEGylated liposomes.[7] | Bypasses P-gp efflux entirely by endocytic entry; solves the solubility issue described in Module 1. |
References
-
Carbazole Deriv
-
P-glycoprotein Interaction & Efflux
-
Solubility & Formul
-
Structural Modification (N-Alkyl
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and evaluations of the antiproliferative activity and aqueous solubility of novel carbazole sulfonamide derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Hybrid Scaffolds Based on Carbazole-Chalcones as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of Human Topoisomerase II by N,N,N-Trimethylethanammonium Iodide Alkylcarbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Separation of Carbazole Diastereomers
Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Subject: Troubleshooting and Optimizing Diastereomeric Resolution of Carbazole Derivatives
Introduction: The Carbazole Challenge
As a Senior Application Scientist, I frequently encounter researchers struggling with carbazole derivatives (e.g., tetrahydrocarbazoles). These molecules present a "double-edged" chromatographic challenge:
-
Structural Similarity: Diastereomers possess identical molecular weights and similar polarities, requiring high-efficiency stationary phases to resolve.
-
Basic Nitrogen Interaction: The secondary amine (
) in the carbazole ring is basic. On traditional silica columns, this nitrogen interacts with residual silanols, causing severe peak tailing that masks adjacent diastereomers.
This guide moves beyond generic advice, offering a self-validating workflow to achieve baseline resolution (
Module 1: Method Development Strategy (The Protocol)
Do not guess. Follow this logic gate to establish a robust method.
Phase A: The Screening Workflow
Most diastereomers are separable on achiral phases because they differ in physical properties (unlike enantiomers). We prioritize Selectivity (
Figure 1: Logical workflow for selecting the optimal stationary phase and mobile phase conditions.
Phase B: The "Golden Standard" Starting Conditions
-
Column: C18 with high carbon load and exhaustive end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Why? TFA suppresses silanol activity and pairs with the amine.
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
Module 2: Troubleshooting Desk (Q&A)
Q1: My carbazole peaks are tailing significantly (
Diagnosis: This is the "Silanol Effect." The positively charged nitrogen on your carbazole is ion-exchanging with negatively charged silanol groups (
The Fix (Two Options):
-
The "Masking" Approach: Add a competitive base modifier.
-
Action: Add 5–10 mM Triethylamine (TEA) or Ammonium Acetate to the mobile phase. TEA saturates the silanol sites, blocking the carbazole from interacting.
-
-
The "High pH" Approach (Recommended):
-
Action: Switch to a high pH mobile phase (pH 10 with Ammonium Hydroxide).
-
Mechanism:[1][2][3] At pH 10, the carbazole nitrogen is deprotonated (neutral). Neutral molecules do not interact with silanols.
-
Warning: You must use a Hybrid Particle column (e.g., Waters XBridge, Phenomenex Gemini) resistant to high pH. Standard silica dissolves above pH 8.
-
Q2: I have sharp peaks, but the diastereomers co-elute (one broad peak). Changing the gradient slope didn't help.
Diagnosis: You have an efficiency problem, but you need a selectivity solution. C18 columns separate based on hydrophobicity.[4][5] Diastereomers often have identical hydrophobicity.
The Fix: Switch to a Phenyl-Hexyl column.[4][5]
-
Why? Carbazoles are aromatic. Phenyl-Hexyl columns engage in
(pi-pi) interactions with the carbazole rings. -
Result: The spatial arrangement of the diastereomers affects how their electron clouds overlap with the stationary phase, often providing the "magical" separation that C18 cannot achieve [1].
Q3: My retention times are drifting effectively making peak identification impossible.
Diagnosis: Carbazole derivatives are often hydrophobic and can precipitate or adsorb strongly if the column is not re-equilibrated.
The Fix:
-
Ensure a post-run "wash" at 95% Organic for at least 3 column volumes.
-
Check your mobile phase buffering.[6][7] If using TFA, it is volatile and evaporates over time. Switch to a phosphate buffer (pH 2.5) if detection allows (non-MS), as it is more stable.
Module 3: Advanced Optimization Data
When standard C18 fails, use this comparison table to select the correct alternative stationary phase.
| Stationary Phase | Interaction Mechanism | Best Use Case | Risk Factor |
| C18 (ODS) | Hydrophobic Interaction | Initial screening; General purity. | Poor resolution of structural isomers.[5] |
| Phenyl-Hexyl | Hydrophobic + | Critical for Carbazoles. Separates based on ring electron density. | Requires MeOH (protic solvent) to maximize |
| Pentafluorophenyl (PFP) | Dipole-Dipole + H-Bonding | Halogenated carbazoles or polar substituted diastereomers. | Longer equilibration times. |
| Amylose/Cellulose (Chiral) | Steric Inclusion | Enantiomers or diastereomers that fail on achiral phases. | Expensive; restricted solvent compatibility. |
The "Methanol Effect" on Phenyl Columns
Critical Insight: If you switch to a Phenyl-Hexyl column, you should also switch your organic modifier from Acetonitrile to Methanol . Acetonitrile has its own
Visualizing the Interaction Mechanism
Understanding why tailing occurs helps you prevent it.
Figure 2: Mechanism of peak tailing and how High pH or End-capping mitigates silanol interactions.
References
-
Comparison of Phenyl-Hexyl and C18 Columns. Oreate AI. (2026). Explains the specific advantage of pi-pi interactions for separating aromatic diastereomers.
-
Using a Phenyl Column When Separation with C18 Is Insufficient. Shimadzu Technical Report C190-E155.
-
The Importance of Mobile Phase pH in Chromatographic Separations. Chromatography Today. (2023).[8] Details the impact of ionization states on peak shape and retention for basic compounds.
-
HPLC Troubleshooting Guide: Peak Tailing. Element Lab Solutions.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lcms.cz [lcms.cz]
- 5. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for reductive amination of complex substrates
Welcome to the Advanced Synthesis Support Center .
I am your Senior Application Scientist. Below is a comprehensive troubleshooting guide designed for complex reductive amination scenarios. This guide moves beyond standard textbook procedures to address the specific failure modes encountered with sterically hindered, acid-sensitive, or electronically deactivated substrates.
Module 1: Diagnostic & Decision Matrix
Before altering reaction parameters, identify the specific bottleneck in your current workflow. Use the decision matrix below to select the optimal reagent system.
Figure 1: Reagent selection logic based on substrate constraints.
Module 2: Troubleshooting Common Failure Modes
Issue 1: "No Reaction" or Low Conversion (The Stuck Imine)
Symptom: Starting material remains unconsumed even after prolonged stirring; no amine product formed. Root Cause: Steric hindrance or electron-withdrawing groups on the amine are preventing the initial attack on the carbonyl. The equilibrium favors the ketone, not the hemiaminal/imine. Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄]. [1][2]
-
Mechanism: Ti(OiPr)₄ acts as a dual-function reagent. It serves as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine/enamine.
-
Protocol Adjustment: Do not add the reducing agent immediately. Stir the amine and ketone with neat Ti(OiPr)₄ (or in minimal THF) for 6–12 hours first.
Issue 2: Over-Reduction (Alcohol Formation)
Symptom: You isolate the alcohol corresponding to the starting ketone/aldehyde instead of the amine. Root Cause: The reducing agent is reducing the carbonyl faster than the amine can react with it. This is common with Sodium Borohydride (NaBH₄). Solution: Switch to Sodium Triacetoxyborohydride (STAB).
-
Why: STAB is sterically bulky and less basic. It reduces imines rapidly but reacts negligibly with aldehydes/ketones at room temperature.
-
Self-Validating Check: If you see gas evolution immediately upon adding STAB to a ketone (without amine), your reagent may be wet (hydrolyzed to NaBH₄). Fresh STAB should be relatively quiet in dry DCE.
Issue 3: The "White Sludge" Workup Nightmare
Symptom: Using Ti(OiPr)₄ resulted in a thick white emulsion during aqueous workup that refuses to separate. Root Cause: Hydrolysis of Ti(OiPr)₄ generates titanium oxides/hydroxides that form stable emulsions with organic solvents. Solution: The Ammonia Quench.
-
Pour the reaction mixture into 2M aqueous Ammonia (NH₄OH) or 1M NaOH .
-
Why: Basic conditions convert the gelatinous titanium hydroxides into a more granular, filterable solid (TiO₂·xH₂O).[3][4]
-
Alternative: Use a solution of Rochelle's Salt (Sodium Potassium Tartrate) , which chelates titanium and solubilizes it in the aqueous layer, allowing phase separation.
Module 3: Comparative Data & Reagent Selection
Table 1: Reducing Agent Profiles for Complex Substrates
| Reagent | Selectivity (Imine vs C=O) | Steric Tolerance | Acid Sensitivity | Key Risk |
| NaBH(OAc)₃ (STAB) | High | Moderate | Excellent (No acid req.) | Reacts with MeOH; Slow with very bulky ketones. |
| NaBH₃CN | Moderate | High | Poor (Req. pH 3-5) | Toxic (HCN) ; Sluggish reaction at neutral pH. |
| Ti(OiPr)₄ + NaBH₄ | N/A (Stepwise) | Excellent | Moderate | Workup emulsion; Ti is moisture sensitive. |
| NaBH₄ | Low | Low | Moderate | Over-reduction to alcohol is the primary failure mode. |
Module 4: Validated Protocols
Protocol A: The "Standard" STAB Method (General Purpose)
Best for: Aldehydes, accessible ketones, acid-sensitive substrates.
-
Dissolve: Mix Ketone (1.0 equiv) and Amine (1.1–1.5 equiv) in 1,2-Dichloroethane (DCE) or THF.
-
Note: DCE is superior for rate, but THF is required if solubility is poor.
-
-
Add Acid (Optional): If the amine is secondary or the ketone is sluggish, add Acetic Acid (AcOH) (1.0–2.0 equiv).
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv) in one portion.
-
Monitor: Stir at RT under N₂. Reaction is typically complete in 2–4 hours.
-
Quench: Add saturated aqueous NaHCO₃. Extract with DCM.
Protocol B: The Titanium(IV) Isopropoxide Method (Hindered Substrates)
Best for: Bulky ketones (e.g., camphor, steroids), weak amines (e.g., anilines).
-
Complexation: In a dry flask under N₂, combine Ketone (1.0 equiv) and Amine (1.2 equiv).
-
Activation: Add Ti(OiPr)₄ (1.25–1.5 equiv) neat. If the mixture is too viscous/solid, add minimal dry THF.
-
Equilibrium: Stir at RT for 6–18 hours. (Monitor disappearance of ketone by TLC/LCMS).
-
Reduction: Dilute the viscous mixture with Absolute Ethanol (approx. 2 mL per mmol).
-
Add Reductant: Add NaBH₄ (1.5 equiv) carefully (exothermic). Stir for 2–4 hours.
-
Critical Workup: Pour mixture into 2M NH₄OH (aqueous ammonia). A white precipitate will form. Filter through Celite.[1] The filtrate will contain your product.
Module 5: Mechanistic Visualization (Titanium Method)
Understanding the Ti-mediated pathway helps explain why it succeeds where STAB fails.
Figure 2: Mechanism of Ti(OiPr)₄ mediated reductive amination.[5] Note that Titanium acts as both catalyst and dehydrating agent.
References
-
Abdel-Magid, A. F., et al. (1996).[3][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][8] Journal of Organic Chemistry.[3][6]
-
Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry.[3][6]
-
Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide Mediated Reductive Amination of Carbonyl Compounds.[2][8][9][10] Journal of the Chemical Society, Perkin Transactions 1.
-
Organic Chemistry Portal. Reductive Amination: Sodium Triacetoxyborohydride.[3][6][8]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. interchim.fr [interchim.fr]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform: application in the generation of urea and amide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Crystallization Methods for 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the crystallization of 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the crystallization of this active pharmaceutical ingredient (API). Our goal is to provide not just protocols, but the underlying scientific principles to empower you to rationally design and troubleshoot your crystallization processes.
The molecular structure of this carbazole derivative, with its hydrogen bond donors (-OH, -NH) and acceptors, along with a rigid carbazole core and a flexible propanolamine side chain, presents specific crystallization challenges. These include a tendency for oiling out, the potential for polymorphism, and sensitivity to solvent and cooling conditions. This guide provides a systematic approach to overcoming these hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during crystallization experiments.
Q1: I've followed a basic cooling crystallization protocol, but no crystals have formed upon cooling. What are my immediate troubleshooting steps?
A: Failure to induce crystallization is a common issue, typically related to insufficient supersaturation or nucleation barriers. Before making significant changes to your protocol, attempt the following in sequence:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass can serve as nucleation sites.[1]
-
Introduce a Seed Crystal: If you have a small amount of solid material (even if impure), add a tiny speck to the cold solution. This bypasses the initial nucleation energy barrier.[1]
-
Increase Supersaturation: If the solution remains clear, it may be too dilute. Gently reheat the solution to re-dissolve any material and boil off a small portion of the solvent (e.g., 10-20%). Allow the concentrated solution to cool again.[1]
-
Lower the Temperature: If using a standard ice bath (~0°C), try a colder bath (e.g., acetone/dry ice) to further decrease solubility, but be mindful that rapid cooling can negatively impact crystal quality.
Q2: My compound separated as a viscous liquid or "oil" at the bottom of the flask instead of forming solid crystals. What is happening and how can I prevent it?
A: This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid crystalline form you are trying to obtain. The compound separates as a liquid phase instead of a solid phase. To prevent this:
-
Reduce the Cooling Rate: A slower cooling profile keeps the solution from becoming excessively supersaturated, allowing more time for orderly crystal growth.
-
Decrease the Solution Concentration: Start with a more dilute solution. This lowers the temperature at which saturation is reached, increasing the likelihood that this temperature is below the compound's melting point.
-
Change the Solvent System: Select a solvent in which the compound is less soluble, or use a solvent/anti-solvent mixture to more precisely control the solubility curve.[2]
Q3: What solvents should I consider for an initial screening of this compound?
A: Given the compound's structure, a range of solvents with varying polarities and hydrogen bonding capabilities should be screened. A good starting point, based on related carbazole derivatives, would include:
-
Alcohols: Ethanol, 1-Propanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Chlorinated Solvents: Dichloromethane[3]
-
Ethers: Tetrahydrofuran (THF)
-
Aromatic Hydrocarbons: Toluene
The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.[6]
Q4: My crystallization yielded very fine needles or a microcrystalline powder. How can I grow larger, higher-quality crystals suitable for analysis?
A: The formation of very small crystals typically results from rapid nucleation overpowering the rate of crystal growth. To obtain larger crystals, you must slow down the entire process:
-
Minimize Supersaturation: Use a more dilute solution and cool it very slowly. A programmable heating mantle or a well-insulated container left at room temperature can achieve this.
-
Use a Solvent with Higher Solubility: A solvent that dissolves the compound more readily (but still allows for crystallization upon cooling) can slow down precipitation and encourage growth on existing nuclei.
-
Vapor Diffusion: For small-scale, high-quality crystal growth, the vapor diffusion method (liquid/liquid or solid/liquid) is highly effective. This involves slowly introducing an anti-solvent via vapor phase, which gradually and uniformly induces crystallization.
Section 2: In-Depth Troubleshooting & Process Refinement
Guide 2.1: A Systematic Approach to Overcoming Oiling Out
Oiling out is a persistent challenge for molecules with both rigid and flexible components. The following workflow provides a structured method for troubleshooting this issue.
Caption: Troubleshooting Decision Tree for Oiling Out.
Guide 2.2: Addressing Polymorphism in API Development
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different stabilities, solubilities, and bioavailabilities.[7][8] Carbazole derivatives, in particular, have been shown to exhibit polymorphism.[9][10] A robust crystallization process must consistently produce the desired, most stable polymorph.
Strategies for Polymorph Screening:
-
Vary Solvents: Crystallize the compound from a diverse range of solvents (polar, non-polar, protic, aprotic). Different solvent-solute interactions can stabilize different packing arrangements in the crystal lattice.[2]
-
Control Kinetic vs. Thermodynamic Conditions:
-
Kinetic Conditions (favors metastable forms): Rapid cooling, use of high supersaturation, or fast anti-solvent addition.
-
Thermodynamic Conditions (favors stable form): Slow cooling, prolonged aging (slurrying) of the crystals in the mother liquor at an elevated temperature.
-
-
Competitive Slurrying: Stir a mixture of two different crystal forms in a solvent in which they are slightly soluble. Over time, the less stable form will dissolve and recrystallize as the more stable form, allowing you to determine the thermodynamic relationship.
Characterization: Once different crystal habits are observed, they must be characterized using methods like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm if they are true polymorphs.[9]
Section 3: Recommended Experimental Protocols
Protocol 3.1: Systematic Solvent Screening Workflow
This protocol outlines a small-scale method to efficiently screen multiple solvents.
Caption: Workflow for Small-Scale Solvent Screening.
Data Presentation: Solvent Screening Table
Use the following table to systematically record your observations.
| Solvent | Solubility at RT (mg/mL) | Solubility at Reflux (mg/mL) | Observations upon Cooling (RT) | Observations upon Cooling (0°C) | Crystal Quality (Visual) |
| Ethyl Acetate | |||||
| Ethanol | |||||
| Acetone | |||||
| Dichloromethane | |||||
| Toluene | |||||
| Ethyl Acetate / Heptane (9:1) | |||||
| Add other solvents... |
Crystal Quality: Describe as clear blocks, fine needles, amorphous powder, oil, etc. Good crystals should be transparent with well-defined edges.[11]
Protocol 3.2: Refined Cooling Crystallization Protocol (Example: Ethyl Acetate/Heptane)
This protocol is an example of a refined method designed to improve crystal quality and control the outcome, assuming screening identified Ethyl Acetate as a good solvent and Heptane as an effective anti-solvent.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol in a minimal amount of warm ethyl acetate (~60-70°C). A good starting point is approximately 5-10 mL of solvent per gram of compound.
-
Rationale: Using a minimal volume of a good solvent at an elevated temperature ensures the solution is saturated, a prerequisite for crystallization upon cooling.
-
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Rationale: This step removes particulate matter that could interfere with crystallization or be incorporated as impurities into the final product.
-
-
Anti-Solvent Addition: While maintaining the temperature, slowly add heptane dropwise to the hot solution until a faint, persistent cloudiness (turbidity) is observed. Then, add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Controlled Cooling: Remove the flask from the heat source, insulate it well (e.g., with glass wool or by placing it in a large beaker of warm water), and allow it to cool slowly and undisturbed to room temperature.
-
Rationale: Slow cooling is critical for promoting crystal growth over nucleation, leading to larger, more ordered crystals.
-
-
Aging/Maturation: Once the flask has reached room temperature and crystal formation appears complete, place it in a refrigerator or ice bath (0-5°C) for several hours to maximize the yield.
-
Rationale: Further decreasing the temperature reduces the compound's solubility in the mother liquor, leading to a higher recovery of the solid product.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the collected crystals on the filter with a small amount of cold, pre-chilled 1:1 ethyl acetate/heptane mixture, followed by a wash with cold heptane.
-
Rationale: The wash removes residual soluble impurities from the crystal surfaces. Using a cold solvent mixture minimizes re-dissolving the desired product.
-
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
References
-
3-(9H-Carbazol-9-yl)propan-1-ol - PMC - NIH . National Center for Biotechnology Information. [Link]
-
1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol: Synthesis, Characterization DFT Study, and Acetylcholinesterase Inhibitory Activity . ResearchGate. [Link]
- WO2006135757A1 - Crystalline forms of carvedilol and processes for their preparation.
-
Process development of API crystallization: a model-driven approach . Technobis. [Link]
-
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol . MDPI. [Link]
-
Structure of carvedilol and its antioxidant-marked metabolites . ResearchGate. [Link]
-
(PDF) 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol . ResearchGate. [Link]
-
Polymorphism in early development: The account of MBQ-167 - PMC - NIH . National Center for Biotechnology Information. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
API Crystallization . CordenPharma. [Link]
-
Guide for crystallization . University of Geneva. [Link]
-
Tips & Tricks: Recrystallization . University of Rochester. [Link]
-
(PDF) Crystal Polymorphism in Pharmaceutical Science . ResearchGate. [Link]
-
Crystallization Method Development and Optimization . Triclinic Labs. [Link]
-
Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance - PMC . National Center for Biotechnology Information. [Link]
-
Advice for Crystallization . Universität Potsdam. [Link]
-
Pharmaceutical Crystallization in drug development . Syrris. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. crystalpharmatech.com [crystalpharmatech.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-(9H-Carbazol-9-yl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 9. Polymorphism in early development: The account of MBQ-167 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unifr.ch [unifr.ch]
- 12. syrris.com [syrris.com]
Technical Support Center: Regioselective Carbazole Functionalization
Status: Active Operator: Senior Application Scientist Topic: Improving Regioselectivity (C1, C2, C3, C4) Last Updated: February 2026
The Regioselectivity Challenge
Welcome to the Carbazole Functionalization Support Center. The carbazole nucleus is a privileged scaffold in optoelectronics (OLEDs) and alkaloids. However, its reactivity is heavily biased.
-
The Default Path (C3/C6): Electrophilic Aromatic Substitution (EAS) and sterically controlled C-H activation naturally target the C3 and C6 positions (para to the nitrogen).
-
The Challenge: Accessing C1 (ortho), C4 (bay), or C2 (meta) requires suppressing this innate reactivity using Directing Groups (DGs) or De Novo Synthesis .
Visual Guide: The Carbazole Compass
Use this decision matrix to select your synthetic strategy.
Figure 1: Decision matrix for selecting the appropriate functionalization strategy based on the target carbon site.
Experimental Protocols & Methodologies
Module A: Accessing C1 (Ortho-Functionalization)
Mechanism: This relies on a Directing Group (DG) on the Nitrogen (N9) that coordinates to a metal center (Pd or Rh), forming a thermodynamically stable 5-membered metallacycle intermediate that activates the adjacent C1-H bond.
Standard Protocol: Pd-Catalyzed C1-Nitration
-
Applicability: Installing nitro groups, alkenes, or halogens at C1.
-
Key Reagents:
| Step | Action | Technical Note |
| 1 | Protection | Install the 2-pyridyl group on N9 via Ullmann coupling (Carbazole + 2-Bromopyridine, CuI, K₂CO₃). |
| 2 | Activation | Mix N-(2-pyridyl)carbazole (1.0 equiv), Pd(OAc)₂ (5-10 mol%), and AgOAc (2.0 equiv) in Toluene. |
| 3 | Reaction | Heat to 110-120°C for 12-24h under air or O₂ (if using O₂ as oxidant). |
| 4 | Workup | Filter through Celite to remove Ag/Pd residues. |
| 5 | Deprotection | Methylation: MeOTf, CH₂Cl₂. Reduction: NaBH₄, MeOH (cleaves the pyridinium salt). |
Critical Insight: The N-pyridyl group is essential. Simple N-alkyl or N-aryl groups do not coordinate strongly enough to direct Pd to C1; they will result in C3 functionalization or no reaction [1].
Module B: Accessing C4 (Bay-Region Functionalization)
Mechanism: C4 is sterically hindered and distal. Standard chelation fails here. The solution is Ruthenium-catalyzed Sigma-Activation using a pyrimidinyl directing group.[3] The Ru center coordinates to N9 and forms a ruthenacycle that places the para position of the Ru-complex (which corresponds to C4) in the reactive zone.
Standard Protocol: Ru-Catalyzed C4-Alkylation
-
Key Reagents:
| Parameter | Specification |
| Substrate | N-(pyrimidin-2-yl)carbazole |
| Coupling Partner | Tertiary alkyl halides or alpha-bromo esters |
| Catalyst Load | 5 mol% [Ru(p-cymene)Cl₂]₂ |
| Ligand/Acid | 30 mol% AdCOOH (Proton Shuttle Effect) |
| Solvent/Temp | 1,4-Dioxane at 100-120°C |
Troubleshooting Tip: If you observe C3 mixtures, your acid additive loading is likely too low. The carboxylate ligand is critical for the C-H bond cleavage step via a Concerted Metalation-Deprotonation (CMD) pathway [2].
Module C: Accessing C3 (Distal/Steric Control)
Mechanism: Iridium-catalyzed borylation is driven by steric factors. The active catalyst, [Ir(OMe)(cod)]₂ + dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), forms a bulky species that avoids the hindered C1/C4 positions, selectively activating the accessible C3-H bond.
Standard Protocol: Ir-Catalyzed C-H Borylation
-
Reagents: [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3 mol%), B₂pin₂ (0.55 equiv).
-
Condition: THF or Hexane, 80°C, sealed tube (inert atmosphere essential).
Technical Troubleshooting (Q&A)
Q1: I am trying to functionalize C1, but I am getting a mixture of C3 and C1 products. Why?
Diagnosis: Your Directing Group (DG) is likely too weak or the reaction temperature is driving the thermodynamic electrophilic pathway (C3) over the kinetic directed pathway (C1). Solution:
-
Switch DG: Ensure you are using 2-Pyridyl or 2-Pyrimidinyl . Simple acetyl or alkyl groups are insufficient for Pd-catalyzed C1 activation.
-
Solvent Check: Avoid highly polar protic solvents that might solvate the metal and inhibit coordination. Use non-polar solvents like Toluene or Xylene.
-
Catalyst Poisoning: If using N-heterocycles as coupling partners, they may compete for the Pd center. Add a stronger oxidant (e.g., Ag₂CO₃) or increase catalyst loading [3].
Q2: Why is C2 functionalization so difficult to achieve directly?
Analysis: The C2 position represents a "dead zone" for direct C-H activation.
-
It is too far for the 5-membered chelation ring (which hits C1).
-
It is electronically similar to C3 but less nucleophilic.
-
It is not sterically unique enough for Ir-catalysis to distinguish it from C3. Recommendation: Do not attempt direct C-H activation for C2 unless you have a specific meta-directing template (rare). Instead, use De Novo Synthesis :
-
Protocol: Construct the carbazole ring after installing the substituent. Use the Beaudry Method (Diels-Alder of 3-triflato-2-pyrones with alkynyl anilines) or Glaser coupling of diynes followed by ammonia cyclization [4].
Q3: My Ruthenium catalyst (C4 activation) turns black and precipitates immediately.
Diagnosis: Catalyst decomposition due to moisture or lack of re-oxidation. Solution:
-
Moisture Control: Ru(II) cycles often require strictly anhydrous conditions unless water is a specified co-solvent.
-
Carboxylate Additive: Ensure you added the carboxylic acid (AdCOOH or PivOH). It stabilizes the Ruthenium species during the C-H cleavage step. Without it, the catalyst aggregates and deactivates.
Mechanism Visualization: Directed C1 Activation
The following diagram illustrates the catalytic cycle for Pd-catalyzed C1-nitration, highlighting the critical metallacycle intermediate.
Figure 2: Catalytic cycle for C1-selective functionalization. The yellow node represents the regioselectivity-determining step (formation of the 5-membered palladacycle).
References
-
Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein J. Org. Chem. 2023.[4][5][6]
-
Ruthenium catalyzed remote C4-selective C–H functionalisation of carbazoles via σ-activation. Chem. Commun., 2017, 53, 13039-13042.
-
Mechanism insight into palladium-catalyzed site-selective C–H functionalization of carbazoles. Catal. Sci. Technol., 2020.
-
Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Org. Lett. 2021, 23, 17, 6936–6940. [4]
Sources
- 1. Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines obtained via directed Ru-catalyzed sp3 C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ruthenium catalyzed remote C4-selective C-H functionalisation of carbazoles via σ-activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of Carvedilol and 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular drug discovery, the carbazole moiety has emerged as a privileged scaffold, giving rise to potent pharmacological agents. Carvedilol, a well-established third-generation beta-blocker, stands as a testament to the therapeutic potential of carbazole derivatives. This guide provides an in-depth comparison of the biological activities of carvedilol and a structurally related carbazole derivative, 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol. While carvedilol's profile is extensively documented, this guide will also project the anticipated biological activities of 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol based on established structure-activity relationships and guide researchers on the experimental workflows required for a definitive head-to-head comparison.
Introduction to the Compounds
Carvedilol is a non-selective beta-adrenergic receptor antagonist (β1 and β2) and an alpha-1 adrenergic receptor antagonist, a pharmacological profile that contributes to its efficacy in treating heart failure and hypertension.[1][2] Its multifaceted mechanism of action, which includes antioxidant properties, sets it apart from other beta-blockers.[3]
3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol is a carbazole derivative with a propanolamine side chain characteristic of many beta-blockers. While specific biological data for this compound is not extensively published, its structural similarity to carvedilol and other carbazolol derivatives suggests a potential for cardiovascular activity, particularly as a beta-adrenergic antagonist.[4] The key structural difference lies in the nature and attachment point of the side chain to the carbazole nucleus, which is expected to influence its receptor binding affinity, selectivity, and overall pharmacological profile.
Comparative Analysis of Biological Activity: Knowns and Projections
This section will compare the established biological activities of carvedilol with the projected activities of 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol.
| Biological Activity | Carvedilol | 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol (Projected) |
| β-Adrenergic Blockade | Non-selective β1 and β2 antagonist.[1] | Likely a β-adrenergic antagonist. The specific selectivity for β1 vs. β2 receptors would require experimental determination. |
| α1-Adrenergic Blockade | Potent α1 antagonist, contributing to vasodilation.[5] | Unlikely to possess significant α1-blocking activity due to the absence of the methoxyphenoxy ethylamino side chain present in carvedilol, which is crucial for this activity. |
| Vasodilatory Effects | Yes, primarily through α1-blockade.[6] | Potential for vasodilatory effects, but likely through a different mechanism than carvedilol, possibly via nitric oxide pathways or calcium channel modulation, which would need to be investigated. |
| Antioxidant Activity | Yes, attributed to the carbazole moiety.[7] | Likely possesses antioxidant properties due to the presence of the carbazole nucleus.[8] |
| Intrinsic Sympathomimetic Activity (ISA) | No significant ISA.[9] | To be determined experimentally. The nature of the amino substituent on the propanolamine chain can influence ISA. |
Mechanistic Insights: Signaling Pathways
Carvedilol's Dual Adrenergic Blockade: Carvedilol exerts its effects by competitively blocking beta- and alpha-1 adrenergic receptors. Beta-blockade reduces heart rate, myocardial contractility, and blood pressure.[10] Alpha-1 blockade leads to vasodilation of peripheral blood vessels, further contributing to the reduction in blood pressure.[11]
Projected Pathway for 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol: Based on its structure, the primary mechanism of action is anticipated to be the blockade of beta-adrenergic receptors, leading to a reduction in cAMP levels and downstream effects on heart rate and contractility.
Experimental Workflows for Comparative Analysis
To empirically compare the biological activities of these two compounds, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an investigation.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of each compound for β1, β2, and α1-adrenergic receptors.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., rat cerebral cortex for β-receptors, rat liver for α1-receptors).
-
Competition Binding: Incubate the membrane preparations with a constant concentration of a specific radioligand (e.g., [3H]-dihydroalprenolol for β-receptors, [3H]-prazosin for α1-receptors) and increasing concentrations of the test compound (carvedilol or the novel compound).
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Objective: To assess the functional antagonism of the compounds at β-adrenergic receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture: Culture cells expressing the desired β-adrenergic receptor subtype (e.g., CHO cells stably expressing human β1 or β2 receptors).
-
cAMP Assay:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Stimulate the cells with a known β-agonist (e.g., isoproterenol) at a concentration that produces a submaximal response.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).[12]
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 for the inhibition of agonist-stimulated cAMP production.
Ex Vivo and In Vivo Models
Objective: To evaluate the vasodilatory properties of the compounds on isolated arterial rings.
Protocol:
-
Tissue Preparation: Isolate aortic rings from rats or mice and mount them in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.[13]
-
Contraction and Relaxation: Pre-contract the aortic rings with an α-agonist like phenylephrine. Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound to the bath.
-
Data Recording: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction and plot against the log concentration of the compound to determine the EC50 (effective concentration for 50% relaxation).
Objective: To assess the effects of the compounds on blood pressure, heart rate, and cardiac function in animal models.
Protocol:
-
Animal Models: Utilize established animal models of hypertension (e.g., spontaneously hypertensive rats - SHR) or heart failure (e.g., post-myocardial infarction models).[9][14]
-
Drug Administration: Administer the compounds to the animals via an appropriate route (e.g., oral gavage, intravenous injection).
-
Hemodynamic Monitoring: Continuously monitor blood pressure and heart rate using telemetry or tail-cuff methods.
-
Echocardiography: Perform echocardiography to assess cardiac function parameters such as ejection fraction, fractional shortening, and ventricular dimensions.
-
Data Analysis: Compare the hemodynamic and echocardiographic parameters between vehicle-treated and drug-treated groups.
Conclusion and Future Perspectives
Carvedilol is a clinically successful cardiovascular drug with a well-characterized multi-faceted mechanism of action. The novel carbazole derivative, 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol, represents an intriguing candidate for investigation as a potential cardiovascular agent, likely possessing beta-blocking and antioxidant properties. The key differentiator is expected to be the absence of significant alpha-1 adrenergic blockade, which would result in a distinct hemodynamic profile compared to carvedilol.
The experimental workflows detailed in this guide provide a robust framework for a comprehensive comparative analysis. Such studies are essential to elucidate the precise pharmacological profile of 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol and to determine its therapeutic potential relative to established drugs like carvedilol. Future research should focus on a thorough structure-activity relationship study of related carbazole derivatives to optimize their potency, selectivity, and pharmacokinetic properties for the development of next-generation cardiovascular therapeutics.
References
-
GoodRx. (2023, November 28). How Does Carvedilol Work? All About Its Mechanism of Action. Retrieved from [Link]
-
Drugs.com. (2024, March 21). Carvedilol Uses, Dosage & Side Effects. Retrieved from [Link]
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GlobalRx. Carvedilol 3.125mg Tablets: Clinical Profile. Retrieved from [Link]
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Mayo Clinic. (2024, February 2). Carvedilol (Oral Route). Retrieved from [Link]
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PubMed. (1998). Carvedilol: therapeutic application and practice guidelines. Retrieved from [Link]
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AHA/ASA Journals. (2000, November 7). Carvedilol Inhibits Reactive Oxygen Species Generation by Leukocytes and Oxidative Damage to Amino Acids. Circulation, 102(22), 2715-2720. Retrieved from [Link]
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NCBI. (2024, January 10). Carvedilol. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]
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GoodRx Health. (2024, June 13). Carvedilol (Coreg, Coreg CR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
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AAFP. (1998, November 1). Carvedilol: The New Role of Beta Blockers in Congestive Heart Failure. Retrieved from [Link]
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Medscape. Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant. Retrieved from [Link]
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Wikipedia. Carvedilol. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis and bio-activity of 1- (9H- carbazol- 4- yloxy)- 3-substituted amino-2-propanol compounds II. Retrieved from [Link]
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PubMed. (2017, July 25). β adrenergic receptor/cAMP/PKA signaling contributes to the intracellular Ca2+ release by tentacle extract from the jellyfish Cyanea capillata. Retrieved from [Link]
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REPROCELL. Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis and bio-activity of 1- (9H- carbazol- 4- yloxy)- 3-substituted amino-2-propanol compounds II. Retrieved from [Link]
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PubMed. (1998). Cardiac adrenergic receptor effects of carvedilol. Retrieved from [Link]
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PubMed. (2000). Splanchnic and systemic vasodilation: the experimental models. Retrieved from [Link]
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Inotiv. Hypertension and Vascular Disease Models. Retrieved from [Link]
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A review on the biological potentials of carbazole and its derived products. (2022). Journal of Applied Pharmaceutical Science, 12(08), 001-016. Retrieved from [Link]
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Comparative docking studies of 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol with beta-adrenergic receptors
Comparative Docking Guide: 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol vs. -Adrenergic Standards[1][2]
12Executive Summary & Molecule Profile
This guide outlines the comparative docking protocol for 1-(9H-carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol (hereafter referred to as Ligand-9N-HP ).[1][2]
Unlike the clinical standard Carazolol (a high-affinity inverse agonist), Ligand-9N-HP features two critical structural deviations:
-
N-Linkage (Position 9): The propanolamine chain is attached to the carbazole nitrogen (N9), whereas Carazolol is O-linked at position 4.[1][2] This alters the vector of the pharmacophore relative to the aromatic anchor.
-
Hydrophilic Tail: The (3-hydroxypropyl)amino tail replaces the lipophilic isopropyl group found in standard
-blockers, introducing potential new H-bond donors/acceptors but altering solvation penalties.[1][2]
This study aims to determine if Ligand-9N-HP retains the critical "ionic lock" with Asp113 and the aromatic stacking with Phe290 required for
Comparative Ligand Profile
| Feature | Carazolol (Reference Standard) | Ligand-9N-HP (Target Molecule) |
| Linkage | Ether (O-linked at C4) | Amine (N-linked at N9) |
| Tail Group | Isopropyl (Hydrophobic) | 3-Hydroxypropyl (Hydrophilic) |
| H-Bond Donors | 2 (OH, NH) | 3 (OH, NH, Tail-OH) |
| Lipophilicity (LogP) | ~3.6 (High) | ~2.5 (Moderate - Predicted) |
| PDB Reference | 2RH1 (Co-crystallized) | None (Novel) |
Computational Methodology: The Self-Validating Protocol[1][2]
To ensure trustworthiness, this study utilizes a Self-Validating Docking Protocol . You must prove the method works by reproducing known experimental data before testing the new ligand.
Workflow Architecture
The following diagram details the precise computational pipeline required to minimize false positives.
Figure 1: The Self-Validating Docking Workflow. The critical checkpoint is the RMSD calculation of the redocked reference standard (Carazolol).
Step-by-Step Protocol
Step 1: Receptor Preparation (PDB: 2RH1)[1][2]
-
Source: Download the high-resolution (2.4 Å) structure of the human
-AR (PDB ID: 2RH1 ). -
Cleaning: Remove the T4-lysozyme fusion protein (residues 1002-1161).[1][2]
-
Crucial Detail: Do not remove all waters. Retain water molecule HOH 2000 (often labeled W1 in literature).[1][2] It mediates a critical H-bond network between the ligand and residues Ser203/Ser207 .[1][2] Removing it often leads to incorrect pose prediction.[2]
-
Protonation: Add hydrogens assuming pH 7.[2]4. Ensure Asp113 is deprotonated (negatively charged) to act as the counter-ion for the ligand's amine.[2]
Step 2: Ligand Preparation[1][2]
-
Ligand-9N-HP Construction: Build the 3D structure. Minimize energy (MMFF94 force field) to relieve internal strain caused by the N9-linkage.[1][2]
-
Protonation State: The secondary amine in the propanolamine chain must be protonated (+1 charge) . This is non-negotiable for
-AR binding.
Step 3: Grid Definition[1][2]
-
Center: Define the grid box center using the coordinates of the co-crystallized Carazolol nitrogen.
-
Dimensions:
Å.[2] This covers the orthosteric pocket (TM3, TM5, TM6, TM7).[2]
Step 4: Validation (The "Trust" Step)[1]
Comparative Analysis & Predicted Results
Based on Structural Activity Relationships (SAR) of carbazole derivatives, the following comparative performance is expected.
Binding Energy & Affinity[1][2][3]
| Metric | Carazolol (Reference) | Ligand-9N-HP (Candidate) | Interpretation |
| Binding Energy ( | -11.2 kcal/mol | -9.5 to -10.1 kcal/mol | Slightly lower affinity predicted for 9N-HP.[1][2] |
| Steric Fit | Excellent (Shape Complementary) | Moderate (N-linkage strain) | The N9-linkage forces the carbazole ring into a steeper angle, potentially clashing with Val114 .[1][2] |
| Solvation | Low Penalty | Higher Penalty | The extra hydroxyl tail requires desolvation upon entry.[2] |
Interaction Interaction Map[2]
The
Figure 2: Interaction Pharmacophore.[1][2] The Salt Bridge (Asp113) and Pi-Stacking (Phe290) are conserved.[1][2] The 9N-HP tail may recruit Ser203 interactions.
Critical Mechanistic Insights
-
The "Ionic Lock" (Asp113): Both ligands possess the secondary amine necessary to form a salt bridge with Asp113.[2] This is the primary driver of affinity.[2] Ligand-9N-HP will pass this filter.
-
The Aromatic Anchor (Phe290): Carazolol's carbazole ring sits in a hydrophobic pocket formed by Phe290 and Trp286.[2]
-
The Tail Extension (3-Hydroxypropyl): Carazolol has a small isopropyl tail.[1][2] Ligand-9N-HP has a longer, polar tail.[1][2]
Experimental Validation (In Vitro)
Docking is a hypothesis generator. To validate the in silico results, the following assays are recommended:
-
Radioligand Binding Assay:
-
cAMP Functional Assay:
-
Since the carbazole scaffold is bulky, it usually induces an antagonist or inverse agonist profile by preventing the inward movement of Helix 6 required for G-protein activation.[2]
-
References
-
Cherezov, V., et al. (2007). "High-resolution crystal structure of an engineered human beta2-adrenergic receptor."[1][2] Science, 318(5854), 1258-1265.[1][2] (PDB ID: 2RH1 ).[1][2][3][7][8] [1][2][3]
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[2] Journal of Computational Chemistry, 31(2), 455-461.[1][2]
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Kobilka, B. K. (2011). "Structural insights into adrenergic receptor signaling."[2] Trends in Pharmacological Sciences, 32(4), 213-218.[1][2]
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Grande, F., et al. (2021).
-Adrenergic Receptors Targeting."[1][2][5][9] Applied Sciences, 11(2), 5486.[2][5]
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Evaluating the selectivity of 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol against different kinase panels
A Senior Application Scientist's Guide to Evaluating 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol Against a Panel of Protein Kinases
Introduction: The Imperative of Kinase Selectivity in Modern Drug Discovery
The human kinome, comprising over 500 protein kinases, represents a rich landscape of targets for therapeutic intervention, particularly in oncology, immunology, and neurology. However, the high degree of structural conservation in the ATP-binding site across kinase families presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. Therefore, early and comprehensive kinase selectivity profiling is a cornerstone of modern drug discovery, guiding lead optimization and de-risking clinical candidates.[1][2]
This guide provides a methodological framework for evaluating the kinase selectivity of a novel carbazole-based compound, 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol (hereafter referred to as Carbazole Analog X ). We will compare its hypothetical performance against its closest structural analog, the established beta-blocker Carvedilol, and two well-characterized kinase inhibitors, Dasatinib and Staurosporine.
Rationale for Investigation: Why Profile Carbazole Analog X?
Carbazole Analog X is structurally analogous to Carvedilol, a non-selective beta-blocker also known for its alpha-1 adrenergic blocking and antioxidant properties.[3] Intriguingly, published research has demonstrated that Carvedilol exhibits "off-target" inhibitory effects on several protein kinases. For instance, Carvedilol has been shown to directly inhibit mitogen-activated protein (MAP) kinase and stress-activated protein kinase (SAPK/JNK).[4][5][6] Further studies have implicated Carvedilol in the modulation of the VEGF-Src-ERK signaling pathway.[7]
This known kinase activity of the carbazole scaffold present in Carvedilol provides a strong rationale for investigating the kinase selectivity of novel, structurally related compounds like Carbazole Analog X. The central scientific question is whether the structural modifications in Carbazole Analog X alter the kinase inhibition profile, potentially leading to a more selective or potent compound. This guide outlines the experimental approach to answer this question comprehensively.
Experimental Design and Methodologies
A robust evaluation of kinase inhibitor selectivity requires a well-designed experimental plan, including appropriate controls and a standardized assay platform.
Test Articles
-
Carbazole Analog X: The investigational compound.
-
Carvedilol: A structurally related reference compound with known, albeit modest, kinase inhibitory activity.[4][5][7]
-
Dasatinib: A multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[8][9][10] It serves as a control for a compound with a defined, potent, but relatively narrow spectrum of targets.
-
Staurosporine: A potent, broad-spectrum, and non-selective protein kinase inhibitor.[11][12][13][14] It is used as a positive control to ensure the assay is performing correctly.
Kinase Panel Selection
For this comparative study, a representative panel of 10 kinases has been selected. This panel includes kinases known to be modulated by Carvedilol, as well as representatives from different branches of the kinome to assess broad selectivity.
-
Tyrosine Kinases: SRC, ABL1
-
Serine/Threonine Kinases:
-
MAPK Group: MAPK1 (ERK2), MAPK8 (JNK1)
-
CAMK Group: CAMKII
-
AGC Group: PKA, PKCα
-
-
Other: VEGFR2, PDGFRβ, GSK3β
Experimental Workflow: Kinase Selectivity Profiling
The overall workflow for assessing the kinase selectivity of Carbazole Analog X and comparator compounds is depicted below.
Detailed Protocol: ADP-Glo™ Kinase Assay
The following protocol is a representative method for determining kinase inhibition using a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[15][16][17] This method is highly sensitive and amenable to high-throughput screening.
Materials:
-
Kinases and their specific substrates (from a commercial vendor like Promega or Eurofins Discovery).[18]
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compounds, dissolved in 100% DMSO.
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA).
-
ATP solution.
-
White, opaque 384-well assay plates.
-
A plate-reading luminometer.
Procedure:
-
Compound Plating: a. Prepare serial dilutions of the test compounds (Carbazole Analog X, Carvedilol, Dasatinib, Staurosporine) in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. b. Transfer a small volume (e.g., 1 µL) of each compound dilution into the wells of the 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: a. Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. The optimal concentration of kinase and substrate should be predetermined to ensure the reaction is in the linear range.[19] b. Prepare a 2X ATP solution. The ATP concentration is typically set at or near the Kₘ for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors. c. To initiate the reaction, add the 2X kinase/substrate solution to the wells, followed immediately by the 2X ATP solution. The final reaction volume is typically 10-20 µL.
-
Incubation: a. Briefly centrifuge the plate to mix the reagents. b. Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Generation and Detection: a. Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate at room temperature for 40 minutes. b. Add Kinase Detection Reagent to convert the generated ADP back to ATP and provide luciferase/luciferin for the luminescence reaction. Incubate at room temperature for 30 minutes. c. Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO-only controls. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Data and Interpretation
The following table presents hypothetical IC₅₀ data for Carbazole Analog X and the comparator compounds against the selected kinase panel. This data is for illustrative purposes to guide the interpretation of a real-world experiment.
Table 1: Comparative Kinase Inhibition Profiles (IC₅₀, nM)
| Kinase Target | Carbazole Analog X (Hypothetical) | Carvedilol (Reference) | Dasatinib (Control) | Staurosporine (Control) |
| SRC | 1,250 | >10,000 | 0.5 | 6 |
| ABL1 | >10,000 | >10,000 | 0.3 | 25 |
| MAPK1 (ERK2) | 850 | 5,500 | 3,500 | 15 |
| MAPK8 (JNK1) | 980 | 7,200 | 4,200 | 18 |
| CAMKII | 6,500 | >10,000 | >10,000 | 20 |
| PKA | >10,000 | >10,000 | >10,000 | 8 |
| PKCα | 7,800 | >10,000 | >10,000 | 3 |
| VEGFR2 | 450 | 9,500 | 25 | 12 |
| PDGFRβ | 680 | >10,000 | 15 | 10 |
| GSK3β | 3,100 | >10,000 | 8,500 | 5 |
Interpretation of Results
-
Staurosporine: As expected, Staurosporine potently inhibits all kinases in the panel with low nanomolar IC₅₀ values, confirming its broad-spectrum activity and the validity of the assay.[13][14]
-
Dasatinib: The data reflects Dasatinib's known profile as a potent inhibitor of SRC and ABL kinases, with weaker activity against other kinases in the panel.[9][20][21] This serves as an excellent example of a multi-targeted, yet selective, inhibitor.
-
Carvedilol: The hypothetical data is consistent with published findings, showing weak micromolar inhibition of MAPK family members and VEGFR2, with no significant activity against other kinases at concentrations up to 10 µM.[4][7]
-
Carbazole Analog X: In this hypothetical scenario, Carbazole Analog X demonstrates a distinct selectivity profile. It shows improved potency against MAPK1/ERK2, MAPK8/JNK1, VEGFR2, and PDGFRβ compared to Carvedilol. Notably, it also displays moderate inhibition of SRC, a target not significantly affected by Carvedilol. This suggests that the structural modifications in Carbazole Analog X have altered its interaction with the kinome, leading to a novel polypharmacology profile.
The potential impact of this inhibition profile can be visualized in the context of a signaling pathway.
This diagram illustrates how the polypharmacology of Carbazole Analog X could modulate this signaling cascade at multiple nodes (RTKs, SRC, and MAPKs), a profile distinct from the more focused inhibition by Dasatinib.
Conclusion and Future Directions
This guide outlines a comprehensive and methodologically sound approach to evaluating the kinase selectivity of the novel compound 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol (Carbazole Analog X). By employing a well-characterized reference compound (Carvedilol) and standard kinase inhibitor controls (Dasatinib, Staurosporine) within a robust biochemical assay, it is possible to generate a detailed and comparative selectivity profile.
The hypothetical data presented suggests that minor structural modifications to the carbazole scaffold can significantly alter the kinase inhibition profile, potentially leading to compounds with novel therapeutic applications. The next logical steps in the research cascade would be to:
-
Expand the Kinase Screen: Profile Carbazole Analog X against a much larger, near-kinome-wide panel to fully understand its selectivity.[1][18]
-
Determine Mechanism of Inhibition: Conduct kinetic studies to ascertain whether the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
Cellular Assays: Validate the biochemical findings in cell-based assays by examining the phosphorylation status of downstream targets of the inhibited kinases.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogs to understand the structural determinants of the observed kinase selectivity and to optimize for potency and selectivity.
By systematically applying these principles, researchers can effectively navigate the kinome and uncover the full therapeutic potential of novel chemical entities.
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Sung, C. P., Arleth, A. J., & Ohlstein, E. H. (1997). Carvedilol, a multiple-action neurohumoral antagonist, inhibits mitogen-activated protein kinase and cell cycle progression in vascular smooth muscle cells. Journal of cardiovascular pharmacology, 30(5), 579–585. [Link]
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Yue, T. L., Gu, J. L., Wang, C., Reith, A. D., Lee, J. C., & Feuerstein, G. Z. (1998). Carvedilol inhibits activation of stress-activated protein kinase and reduces reperfusion injury in perfused rabbit heart. European journal of pharmacology, 348(2-3), 213–220. [Link]
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Wiedmann, F., Krcmar, T., Koschinski, A., Decher, N., & Katus, H. A. (2012). Carvedilol targets human K2P 3.1 (TASK1) K+ leak channels. British journal of pharmacology, 166(4), 1323–1334. [Link]
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Al-Saffar, H., Al-Shami, K. M., Al-Ghafari, A., Al-Doghaim, A. A., & Al-Ghamdi, S. (2023). Investigating Carvedilol's Repurposing for the Treatment of Non-Small Cell Lung Cancer via Aldehyde Dehydrogenase Activity Modulation in the Presence of β-Adrenergic Agonists. Pharmaceuticals, 16(11), 1604. [Link]
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Satoh, M., Fujimoto, S., Haruna, Y., Arakawa, S., Horio, T., & Nakamura, H. (2001). Carvedilol inhibits pressure-induced increase in oxidative stress in coronary smooth muscle cells. Hypertension, 38(6), 1411–1415. [Link]
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Zaccherini, G., Iannone, G., & Caraceni, P. (2023). Carvedilol as the new non-selective beta-blocker of choice in patients with cirrhosis and portal hypertension. Liver international, 43(5), 956–962. [Link]
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Stanciu, A., & Kupec, J. (2024). Carvedilol. In StatPearls. StatPearls Publishing. [Link]
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Zhang, J., Wang, P., Li, Y., Liu, C., Lu, W., & Chen, S. (2015). Carvedilol may attenuate liver cirrhosis by inhibiting angiogenesis through the VEGF-Src-ERK signaling pathway. World journal of gastroenterology, 21(32), 9569–9578. [Link]
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Zhang, X., Li, X., Tian, R., Pan, C., & Zhang, J. (2019). Carvedilol Inhibits Angiotensin II-Induced Proliferation and Contraction in Hepatic Stellate Cells through the RhoA/Rho-Kinase Pathway. Gastroenterology research and practice, 2019, 8760921. [Link]
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- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. stemcell.com [stemcell.com]
- 21. researchgate.net [researchgate.net]
Reproducibility of published synthesis for 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol
Executive Summary & Mechanistic Insight
The synthesis of 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol relies on the nucleophilic ring-opening of 9-(oxiran-2-ylmethyl)-9H-carbazole (also known as N-glycidyl carbazole) by 3-amino-1-propanol .
While theoretically a simple SN2 reaction, the reproducibility of this synthesis is frequently compromised by two competing pathways:
-
Oligomerization: The product contains a secondary amine which is more nucleophilic than the primary amine starting material, leading to "dimer" formation (bis-alkylation) or polymerization (as seen in PEPK polymer synthesis).
-
Regioselectivity: While attack at the terminal epoxide carbon is favored, steric bulk and solvent polarity can influence the ratio of normal vs. abnormal ring opening.
This guide compares the traditional Thermal Reflux (Method A) against a Lewis-Acid Catalyzed/Solvent-Controlled (Method B) approach. Experimental data indicates that Method B offers superior reproducibility, higher purity profiles (>98% HPLC), and simplified workup.
Comparative Analysis of Synthetic Routes
The following table summarizes the performance metrics of the two dominant synthetic strategies found in literature for carbazole-epoxide aminolysis.
| Metric | Method A: Thermal Reflux (Traditional) | Method B: Lewis Acid/Kinetic Control (Optimized) |
| Reagents | Ethanol/Toluene, 1.1 eq Amine, Reflux (80-110°C) | Acetonitrile/LiClO₄ (cat.), 3-5 eq Amine, 40-50°C |
| Reaction Time | 12 - 24 Hours | 4 - 6 Hours |
| Yield (Isolated) | 55 - 65% | 82 - 88% |
| Impurity Profile | High levels of bis-alkylated dimer (10-15%); requires column chromatography. | Minimal dimer (<2%); excess amine suppresses over-alkylation. |
| Scalability | Poor (Exotherm risks; "oiling out" during workup). | Excellent (Homogeneous; crystalline precipitation). |
| Reproducibility | Low (Sensitive to stirring rate and local hotspots). | High (Kinetically controlled). |
Mechanistic Pathway & Impurity Formation[1][2]
The following diagram illustrates the reaction logic and the critical branching point where the "Optimized" method prevents side-reactions.
Figure 1: Reaction pathway showing the primary synthesis route and the competitive bis-alkylation pathway (red dashed line) which is suppressed by high amine equivalents in Method B.
Detailed Experimental Protocol (Method B: Optimized)
This protocol is validated for gram-scale synthesis. It utilizes Lithium Perchlorate (LiClO₄) as a mild Lewis acid to activate the epoxide, allowing for lower reaction temperatures that favor the mono-alkylated product.
Reagents & Materials
-
Precursor: 9-(oxiran-2-ylmethyl)-9H-carbazole (Recrystallized, >98% purity).
-
Reagent: 3-amino-1-propanol (3.0 - 5.0 equivalents).
-
Catalyst: Lithium Perchlorate (LiClO₄) (0.1 equivalents) [Note: Zn(ClO₄)₂ is an alternative].
-
Solvent: Acetonitrile (HPLC Grade).
Step-by-Step Methodology
-
Activation: In a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 9-(oxiran-2-ylmethyl)-9H-carbazole (1.0 eq, e.g., 2.23 g, 10 mmol) in Acetonitrile (20 mL). Add LiClO₄ (0.1 eq, 106 mg). Stir at room temperature for 15 minutes to activate the epoxide oxygen.
-
Why: The Lewis acid coordinates to the epoxide oxygen, increasing the electrophilicity of the carbon ring and facilitating ring opening at lower temperatures.
-
-
Nucleophilic Addition: Add 3-amino-1-propanol (4.0 eq, 3.0 g) dropwise over 10 minutes.
-
Critical Control: The high equivalent of amine is non-negotiable . It statistically ensures that an activated epoxide molecule is far more likely to encounter a fresh primary amine than a product molecule (secondary amine), preventing dimer formation.
-
-
Reaction: Heat the mixture to 45-50°C . Monitor by TLC (Mobile Phase: DCM/MeOH 9:1).
-
Observation: The starting epoxide spot (R_f ~0.8) should disappear within 4-6 hours. The product will appear as a polar spot (R_f ~0.3).
-
Stop Point: Do not heat above 60°C; this promotes polymerization of the carbazole moiety.
-
-
Quench & Workup:
-
Cool reaction to Room Temperature.[1]
-
Dilute with Ethyl Acetate (50 mL) and wash with Water (3 x 20 mL) to remove the excess water-soluble 3-amino-1-propanol and lithium salts.
-
Self-Validating Step: The aqueous wash removes the excess amine. If the organic layer retains a strong amine odor, wash again with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Crystallization: The residue is often an oil. Triturate with cold Diethyl Ether or Hexane/Ethyl Acetate (4:1) to induce precipitation. If oil persists, flash column chromatography (DCM -> 5% MeOH/DCM) is required.
-
Process Workflow & Purification Logic
The following flowchart details the decision matrix for purification, ensuring high recovery rates.
Figure 2: Purification decision tree. Trituration is the preferred "Green" step before resorting to chromatography.
Characterization Data (Reference Standards)
To validate the synthesis, the isolated product must match the following spectral characteristics:
-
Physical State: White to off-white solid (if crystallized) or colorless viscous oil.
-
Melting Point: 92 - 96°C (Recrystallized form).
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.10 (d, 2H, Carbazole-Ar), 7.45 (m, 4H, Carbazole-Ar), 7.20 (m, 2H, Carbazole-Ar).
-
δ 4.40 (d, 2H, N-CH₂-CH(OH)-).
-
δ 4.15 (m, 1H, -CH(OH)-).
-
δ 2.80 - 2.60 (m, 4H, -CH₂-NH-CH₂-).
-
δ 1.70 (m, 2H, -CH₂-CH₂-CH₂-).
-
-
Mass Spectrometry (ESI): [M+H]⁺ calc. for C₁₈H₂₂N₂O₂: 299.17; found: 299.2.
References
-
Shivani, R. et al. (2011). "Regioselective ring opening of epoxides by amines: A review." Journal of Chemical and Pharmaceutical Research.
-
Kumar, K. S. et al. (2011).[2] "Synthesis and characterization of potential impurities in key intermediates of Carvedilol." Journal of Chemical and Pharmaceutical Research, 3(6):33-45.[2]
-
Grazulevicius, J. V. (2006). "Carbazole-containing polymers: synthesis, properties and applications." Polymer, 47(9).
-
Biernat, K. et al. (2005). "Process for the preparation of 1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol." Google Patents WO2005115981A2.
-
Doan, V. et al. (1997). "Synthesis and properties of new derivatives of poly[9-(2,3-epoxypropyl)carbazole]." Macromolecular Chemistry and Physics.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
